ASR-490
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H41NO7 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate |
InChI |
InChI=1S/C34H41NO7/c1-18-15-26(40-30(38)21(18)17-36)19(2)22-8-9-23-20-16-29-34(42-29)28(41-31(39)25-7-5-6-14-35-25)11-10-27(37)33(34,4)24(20)12-13-32(22,23)3/h5-7,10-11,14,19-20,22-24,26,28-29,36H,8-9,12-13,15-17H2,1-4H3/t19-,20-,22+,23-,24-,26+,28-,29+,32+,33-,34+/m0/s1 |
InChI Key |
VLOZRPFAQLWDLI-RJMVMCCISA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC(=O)C7=CC=CC=N7)C)O5)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC(=O)C7=CC=CC=N7)C)O5)C)CO |
Origin of Product |
United States |
Foundational & Exploratory
ASR-490: A Technical Guide to its Mechanism of Action as a Novel Notch1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASR-490 is a novel small molecule inhibitor that demonstrates significant therapeutic potential by targeting the Notch1 signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer.[1][2][3][4] Developed as a structural modification of the naturally occurring compound Withaferin A, this compound exhibits potent anti-tumor activity in preclinical models of colorectal and breast cancer.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on downstream signaling, and anti-proliferative and pro-apoptotic activities. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.
Core Mechanism of Action: Inhibition of Notch1 Signaling
The primary mechanism of action of this compound is the specific inhibition of the Notch1 signaling pathway.[1][2][3][4] This is achieved through the direct binding of this compound to the Notch1 receptor, which leads to the downregulation of its active form, the Notch1 intracellular domain (NICD).[1][5][6] The reduction in NICD levels subsequently suppresses the expression of downstream target genes, including HES1 and Hey1, which are crucial for tumor cell proliferation, survival, and metastasis.[1][5][7]
Molecular Binding and Specificity
Docking studies and thermal shift assays have confirmed that this compound directly binds to the Notch1 receptor.[1][2][3][8] Notably, the inhibitory action of this compound is specific to Notch1, with no significant changes observed in the expression of Notch2 or Notch3.[1][2][3][8] This specificity is a key characteristic, potentially reducing off-target effects.
Downregulation of Notch1 Signaling Cascade
Upon binding, this compound leads to a significant downregulation in the expression of NICD.[1][5] This prevents the translocation of NICD to the nucleus, thereby inhibiting the transcription of downstream effector genes such as HES1.[1] This targeted disruption of the Notch1 signaling cascade is central to the anti-cancer effects of this compound.
Downstream Cellular Effects
The inhibition of Notch1 signaling by this compound triggers a cascade of downstream cellular events that collectively contribute to its anti-tumor activity.
Inhibition of Cell Proliferation and Viability
This compound has been shown to significantly reduce the viability of cancer cells in a dose- and time-dependent manner.[1][9] This anti-proliferative effect is a direct consequence of the downregulation of the pro-survival Notch1 pathway.
Induction of Apoptosis
Treatment with this compound induces apoptotic cell death in cancer cells.[9] This is evidenced by the upregulation of pro-apoptotic markers such as Bax and cleaved PARP.[9]
Reversal of Epithelial-to-Mesenchymal Transition (EMT)
The Notch1 pathway is a key regulator of EMT, a process critical for cancer metastasis.[1][2][3][8] this compound treatment has been shown to reverse EMT, characterized by the downregulation of mesenchymal markers like N-cadherin, Snail, and β-catenin, and the upregulation of the epithelial marker E-cadherin.[1][2][3][4][8]
Induction of Autophagy-Mediated Growth Inhibition
In the context of breast cancer stem cells, the inhibition of Notch1-NICD by this compound facilitates autophagy-mediated growth inhibition.[5][7] This is achieved by triggering the fusion of autophagosomes and autolysosomes.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Cell Line | Treatment Duration | IC50 Value |
| HCT116 (Colorectal Cancer) | 24 hours | 750 nM[1][9] |
| HCT116 (Colorectal Cancer) | 48 hours | 600 nM[1][9] |
| SW620 (Colorectal Cancer) | 24 hours | 1.2 µM[1][9] |
| SW620 (Colorectal Cancer) | 48 hours | 850 nM[1][9] |
| Notch1/HCT116 (C4) | Not Specified | 800 nM[1][3] |
| Notch1/HCT116 (C5) | Not Specified | 1.1 µM[1][3] |
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Animal Model | Dosage and Administration | Outcome |
| BALB/c athymic nude mice with pCMV/HCT116 and Notch1/HCT116 xenografts | 5 mg/kg, intraperitoneal, thrice a week for 4 weeks | Significant inhibition of tumor growth[1][2][4][8][9][10] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HCT116, SW620) are seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle (DMSO) for specified durations (e.g., 24 and 48 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
Immunoblot Analysis
-
Cell Lysis: Cells treated with this compound or vehicle are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., NICD, HES1, E-cadherin, N-cadherin).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., pCMV/HCT116 and Notch1/HCT116) are subcutaneously injected into immunodeficient mice (e.g., BALB/c athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle control according to a specified schedule.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Visualizations
Caption: this compound inhibits Notch1 signaling, leading to reduced cell proliferation and EMT, and induced apoptosis.
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
References
- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
ASR-490: A Novel Notch1 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ASR-490, a promising small molecule inhibitor of the Notch1 signaling pathway. This compound has demonstrated significant preclinical activity in various cancer models, including colorectal and breast cancer, by selectively targeting aberrant Notch1 signaling. This document details the discovery of this compound, its mechanism of action, summarizes key preclinical data, and outlines the experimental methodologies used in its evaluation.
Introduction: The Rationale for Targeting Notch1
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for normal development, tissue homeostasis, and cell fate determination. Aberrant activation of the Notch1 signaling cascade, however, is a significant driver of tumorigenesis and metastatic potential in a variety of cancers. This has made Notch1 an attractive therapeutic target. This compound was developed as a potent and specific small molecule inhibitor to override this aberrant Notch1 signaling.[1][2][3][4] It is a derivative of the naturally occurring compound Withaferin A, modified to enhance its therapeutic properties.[1][2]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly binding to the Negative Regulatory Region (NRR) of the Notch1 receptor.[1][3][5] This binding is crucial as the NRR acts as a key activation switch for the receptor.[3][5][6] Molecular docking and thermal shift assays have confirmed this specific interaction, which leads to the downregulation of Notch1 expression.[1][2][7][8]
Upon binding, this compound prevents the proteolytic cleavage of Notch1, a critical step for its activation. This results in a significant reduction of the Notch1 Intracellular Domain (NICD), the active form of the receptor.[3][5][9] The decrease in NICD levels leads to the subsequent downregulation of its downstream target genes, including HES1 and Hey1.[3][5][9] This cascade of events ultimately inhibits pro-survival signaling and the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[1][2] Notably, this compound's inhibitory action is specific to Notch1, with no significant changes observed in the expression of Notch2 or Notch3.[1][2][7][8] In breast cancer stem cells, inhibition of Notch1 by this compound has also been shown to induce autophagy-mediated growth inhibition.[3][4][5][9]
References
- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
ASR-490: A Potent Inhibitor of Notch1 Signaling in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ASR-490 is a novel small molecule inhibitor that demonstrates significant potential in cancer therapy through the targeted downregulation of Notch1 signaling.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details key experimental findings, methodologies, and the underlying signaling pathways affected by this compound. All quantitative data is presented in structured tables for clarity, and complex biological processes are visualized using Graphviz diagrams.
Chemical Structure and Properties
This compound is a chemically modified derivative of the naturally occurring compound Withaferin A.[1][2][3] Its development was aimed at enhancing bioavailability and therapeutic efficacy while minimizing toxicity.[1][2]
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₁NO₇ | [4] |
| Molecular Weight | 575.69 g/mol | [4] |
| CAS Number | 2690312-67-3 | [4][5] |
| Target | Notch1 | [4][6] |
| Pathway | Neuronal Signaling; Stem Cell/Wnt | [4] |
Solubility: this compound is soluble in various formulations for research purposes. For instance, a clear solution can be achieved at a concentration of ≥ 2.5 mg/mL (4.34 mM) in a mixture of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[5] Another formulation yielding a clear solution at the same concentration involves 10% DMSO and 90% corn oil.[4]
Storage: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to maintain stability.[7]
Biological Activity and Quantitative Data
This compound exhibits potent growth-inhibitory and pro-apoptotic effects in various cancer cell lines, primarily by targeting the Notch1 signaling pathway.[1][5][7]
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative activity in colorectal and breast cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Cell Line | Time Point | IC₅₀ | Source |
| HCT116 (Colorectal) | 24 hours | 750 nM | [4][5][7] |
| HCT116 (Colorectal) | 48 hours | 600 nM | [4][5][7] |
| SW620 (Colorectal) | 24 hours | 1.2 µM | [4][5][7] |
| SW620 (Colorectal) | 48 hours | 850 nM | [4][5][7] |
| Notch1/HCT116 (C4) | 24 hours | 800 nM | [2] |
| Notch1/HCT116 (C5) | 24 hours | 1.1 µM | [2] |
In Vivo Efficacy
Preclinical studies in xenograft mouse models have confirmed the anti-tumor activity of this compound.
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Source |
| BALB/c athymic nude mice (nu/nu) with pCMV/HCT116 and Notch1/HCT116 xenografts | Colorectal Cancer | 5 mg/kg; intraperitoneally; thrice a week for 4 weeks | Inhibited tumor growth | [5][7] |
| Xenograft models with ALDH⁻ and ALDH⁺ breast cancer cells | Breast Cancer | 25 mg/kg; oral administration | Significantly inhibited tumor growth | [8] |
Mechanism of Action: Notch1 Signaling Inhibition
This compound specifically binds to the negative regulatory region (NRR) of the Notch1 receptor.[2][9] This interaction prevents the proteolytic cleavages required for the activation of Notch1, thereby inhibiting its downstream signaling cascade.[2] This leads to the downregulation of mesenchymal markers like N-cadherin and β-catenin, and an increase in the epithelial marker E-cadherin, effectively reversing the epithelial-to-mesenchymal transition (EMT) governed by Notch1.[1][2]
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the activity of this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Method: HCT116 and SW620 cells were treated with varying concentrations of this compound (0-1.6 µM) for 24 and 48 hours. Cell viability was assessed using the MTT assay.[4][10]
-
Data Analysis: The IC₅₀ values were calculated from the dose-response curves.
Apoptosis Analysis
-
Objective: To determine if this compound induces apoptotic cell death.
-
Method: HCT116 and SW620 cells were treated with the IC₅₀ concentration of this compound for 24 hours. Cell lysates were then analyzed by Western blotting for the expression of pro-apoptotic markers such as Bax and cleaved PARP.[4][5][7]
-
Data Analysis: Increased levels of Bax and cleaved PARP indicate the induction of apoptosis.
Western Blot Analysis
-
Objective: To analyze the expression of specific proteins involved in the Notch1 signaling pathway.
-
Method: Total RNA was isolated from vehicle- or ASR490-treated cells using TRIzol.[8] Protein lysates were prepared, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., Notch1-NICD, HES1).[8]
-
Data Analysis: The intensity of the protein bands was quantified to determine changes in protein expression levels.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method: Six- to eight-week-old BALB/c athymic nude mice were subcutaneously injected with HCT116 cells (pCMV/HCT116 or Notch1/HCT116).[7] Once tumors were established, mice were treated with this compound (5 mg/kg, i.p., thrice weekly for 4 weeks) or a vehicle control.[5][7] Tumor volume and weight were monitored throughout the study.
-
Data Analysis: Tumor growth curves and final tumor weights were compared between the treated and control groups to assess efficacy.
Therapeutic Potential and Future Directions
This compound has emerged as a promising therapeutic agent for cancers driven by aberrant Notch1 signaling, such as colorectal and breast cancer.[1][2][8] Its ability to overcome Notch1 overexpression and inhibit tumor growth in preclinical models highlights its potential for clinical development.[1][7] Furthermore, studies have shown that this compound can restore chemosensitivity in triple-negative breast cancer, suggesting its potential use in combination therapies.[11] Future research will likely focus on detailed pharmacokinetic and pharmacodynamic studies, as well as toxicology assessments, to pave the way for clinical trials. The specificity of this compound for Notch1 over other Notch isoforms is a key advantage that may translate to a favorable safety profile.[1][2][3]
References
- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound I CAS#: 2690312-67-3 I bioactive compound I InvivoChem [invivochem.com]
- 6. ASR490|CAS |DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
ASR-490 synthesis and purification methods
An In-depth Technical Guide to the Synthesis, Purification, and Mechanism of ASR-490, a Novel Notch1 Inhibitor
Introduction
This compound is a semi-synthetic small molecule derived from Withaferin A, a naturally occurring withanolide.[1][2][3][4] Identified as a potent and specific inhibitor of the Notch1 signaling pathway, this compound has demonstrated significant anti-cancer activity in preclinical models of colorectal and breast cancer.[1][3][4][5] It acts by binding to the Negative Regulatory Region (NRR) of the Notch1 receptor, preventing its activation and downstream signaling.[5][6] This guide provides a comprehensive overview of the synthesis and purification methods for this compound, along with its mechanism of action, for researchers and drug development professionals.
Synthesis of this compound
This compound is synthesized via a one-step esterification of the C4 hydroxyl group of Withaferin A with pyridine-2-carbonyl chloride.[1][2] The reaction is carried out under anhydrous conditions to yield the 2-pyridyl ester-linked analog.[1]
Experimental Protocol
The following protocol is based on the methodology reported by Tyagi et al. (2020).[2]
-
Reaction Setup: To a stirred solution of Withaferin A (1.0 mmol, 0.470 g) in anhydrous dichloromethane (CH₂Cl₂) (10.0 mL), add triethylamine (2.0 mmol, 0.278 mL). Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Acylating Agent: Add pyridine-2-carbonyl chloride hydrochloride (1.10 mmol, 0.195 g) to the cooled reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up followed by extraction with an organic solvent.
-
Purification: The crude product is then purified using chromatographic techniques to yield pure this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The purification of this compound from the crude reaction mixture is critical to remove unreacted starting materials, reagents, and byproducts. Methods analogous to those used for other withanolides, such as column chromatography and recrystallization, are effective.[7]
Experimental Protocols
1. Silica Gel Column Chromatography:
This is the primary method for purifying withanolide analogs.[8][9]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) is commonly used.[8][9][10] A typical starting solvent system would be 99:1 CHCl₃:MeOH, gradually increasing the polarity by increasing the percentage of methanol.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack the column.
-
Adsorb the crude this compound product onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) using a mobile phase such as 9:1 CHCl₃:MeOH.[10]
-
Combine fractions containing the pure product (identified by a single spot on TLC) and evaporate the solvent under reduced pressure.
-
2. High-Performance Liquid Chromatography (HPLC):
For achieving high purity (>95%), Reverse-Phase HPLC (RP-HPLC) can be employed as a final polishing step.[10][11][12][13]
-
Column: C18 column (e.g., Nova-Pak C18, 150x3.9 mm, 4 µm).[11]
-
Mobile Phase: A binary gradient system of water (Solvent A) and methanol (Solvent B), often with 0.1% acetic acid added to both.[11]
-
Gradient: An example gradient could be: Start with 35% B, ramp to 70% B over 45 minutes, then ramp to 95% B over 5 minutes.[11]
-
Detection: UV detection at 227 nm.[11]
-
Procedure: Dissolve the semi-purified this compound in methanol, inject onto the HPLC system, and collect the peak corresponding to the product.
3. Recrystallization:
To obtain this compound in a crystalline form, recrystallization can be performed.
-
Solvent System: A suitable solvent system might include methanol or a mixture of chloroform and acetone.[7]
-
Procedure: Dissolve the purified this compound in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then potentially cool further at 4 °C to induce crystallization. Collect the crystals by filtration.
Physicochemical and Biological Data
Compound Properties
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₁NO₇ | [9] |
| Molecular Weight | 575.69 g/mol | [9][12] |
| CAS Number | 2690312-67-3 | [9][12] |
| Appearance | Solid | [12] |
| Solubility (DMSO) | ≥ 20 mg/mL | [9][12] |
In Vitro Efficacy (IC₅₀ Values)
| Cell Line | Cancer Type | 24h IC₅₀ | 48h IC₅₀ | Reference |
| HCT116 | Colorectal Cancer | 750 nM | 600 nM | [1][3][7] |
| SW620 | Colorectal Cancer | 1.2 µM | 850 nM | [1][3][7] |
| ALDH⁻ | Breast Cancer | 1.6 µM | 836 nM | [5] |
| ALDH⁺ | Breast Cancer Stem Cell | 770 nM | 443 nM | [5] |
| CD44⁺/CD24⁻ | Breast Cancer Stem Cell | 800 nM | 541 nM | [5] |
In Vivo Efficacy
| Cancer Model | Dosage & Administration | Outcome | Reference |
| Colorectal Xenograft | 5 mg/kg, Intraperitoneal, 3x/week | Suppressed tumor growth | [1][2][3][11] |
| Breast Xenograft | 25 mg/kg, Oral | Abrogated tumor growth | [5] |
Mechanism of Action: Notch1 Signaling Inhibition
This compound specifically targets the Notch1 signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in tumorigenesis, metastasis, and cancer stem cell survival.[1][14]
The canonical Notch signaling cascade begins with ligand binding, leading to two successive proteolytic cleavages of the Notch receptor. The second cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activator MAML, driving the expression of target genes like HES1 and HEY1. These genes regulate cell proliferation, differentiation, and apoptosis.
This compound directly binds to the Negative Regulatory Region (NRR) of Notch1, an activation switch for the receptor.[5][6] This interaction prevents the conformational changes required for cleavage, thereby inhibiting the release of NICD. The resulting downregulation of NICD and its downstream targets HES1 and HEY1 leads to cell growth inhibition, induction of apoptosis, and suppression of the Epithelial-to-Mesenchymal Transition (EMT).[1][4][5] In some contexts, this inhibition also facilitates autophagy-mediated cell death.[4][5][6][8]
Caption: this compound inhibits the Notch1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 6. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. – Oriental Journal of Chemistry [orientjchem.org]
- 10. jddtonline.info [jddtonline.info]
- 11. US20050226950A1 - Process for isolation of withaferin-A from plant materials and products therefrom - Google Patents [patents.google.com]
- 12. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subcritical water extraction of withanosides and withanolides from ashwagandha (Withania somnifera L) and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
ASR-490: A Withaferin A-Derived Small Molecule Inhibitor Targeting Notch1 Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ASR-490 is a novel, potent small molecule inhibitor of the Notch1 signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various cancers.[1][2] This technical guide provides a comprehensive overview of this compound, with a focus on its origin, mechanism of action, and preclinical efficacy. This compound is a synthetic derivative of Withaferin A, a naturally occurring steroidal lactone found in the plant Withania somnifera.[1][2] By modifying the structure of Withaferin A, researchers have developed this compound as a more potent and specific inhibitor of Notch1 signaling.[1] This document details the quantitative data from preclinical studies, outlines key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Derivation and Synthesis
This compound is a semi-synthetic compound derived from the natural product Withaferin A (WA).[1][2] WA belongs to a class of compounds known as withanolides, which are primarily isolated from plants of the Solanaceae family.[1] The development of this compound was based on structure-activity relationship (SAR) studies aimed at enhancing the therapeutic properties of Withaferin A, specifically its ability to inhibit Notch1 signaling.[3][4] this compound is described as a C4-acetylated analog and a 2-pyridyl ester-linked derivative of Withaferin A.[1] The synthesis of this compound has been previously reported by Tyagi et al. (2020).[3]
Mechanism of Action
This compound exerts its biological effects by directly targeting and inhibiting the Notch1 signaling pathway.[1][2] Molecular docking studies and cellular thermal shift assays have confirmed that this compound binds to the Negative Regulatory Region (NRR) of the Notch1 receptor.[4][5] The NRR acts as an activation switch for the receptor.[4][5] By binding to this region, this compound prevents the proteolytic cleavages required for the release of the Notch1 intracellular domain (NICD), the active form of the receptor.[5][6] This inhibition is specific to Notch1, with no significant changes observed in the expression of Notch2 and Notch3.[4][7] The downstream consequences of this inhibition include the downregulation of Notch1 target genes such as HES1 and Hey1, which are critical for cell survival and proliferation.[5][6]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (24h) | IC50 (48h) | Citation |
| HCT116 | Colorectal Cancer | MTT | 750 nM | 600 nM | [4][8] |
| SW620 | Colorectal Cancer | MTT | 1.2 µM | 850 nM | [4][8] |
| ALDH+ (BCSCs) | Breast Cancer | Cell Viability | 770 nM | 443 nM | [3] |
| CD44+/CD24- (BCSCs) | Breast Cancer | Cell Viability | 800 nM | 541 nM | [3] |
| ALDH- (BC cells) | Breast Cancer | Cell Viability | 1.6 µM | 836 nM | [3] |
| Notch1/HCT116 (C4) | Colorectal Cancer | Cell Viability | 800 nM | - | [4] |
| Notch1/HCT116 (C5) | Colorectal Cancer | Cell Viability | 1.1 µM | - | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Dosage and Administration | Outcome | Citation |
| BALB/c athymic nude mice (pCMV/HCT116 and Notch1/HCT116 xenografts) | Colorectal Cancer | 5 mg/kg; i.p.; thrice a week for 4 weeks | Inhibited tumor growth | [1][9] |
| Xenograft models (ALDH− and ALDH+ tumors) | Breast Cancer | 25 mg/kg; oral administration | Significantly inhibited tumor growth | [3] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, SW620) were seeded in 96-well plates at a specified density.
-
Treatment: After allowing the cells to adhere overnight, they were treated with various concentrations of this compound or vehicle (DMSO) for 24 and 48 hours.
-
MTT Addition: Following the incubation period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the log concentration of this compound.[4]
Immunoblot Analysis
The effect of this compound on protein expression levels was assessed by immunoblotting.
-
Cell Lysis: Cells treated with this compound or vehicle were lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the proteins of interest (e.g., Notch1-NICD, HES1, β-actin).
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in vivo was evaluated using xenograft mouse models.
-
Cell Implantation: Human cancer cells (e.g., HCT116) were subcutaneously injected into the flanks of immunocompromised mice (e.g., BALB/c athymic nude mice).
-
Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size, and tumor volume was monitored regularly.
-
Treatment Administration: Once the tumors reached a certain volume, the mice were randomized into treatment and control groups. This compound was administered via intraperitoneal (i.p.) injection or oral gavage at a specified dose and schedule.
-
Tumor Measurement: Tumor dimensions were measured periodically with calipers, and tumor volume was calculated.
-
Endpoint Analysis: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunoblotting, immunohistochemistry).[1][9]
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Notch1 signaling by binding to the NRR domain.
Caption: Workflow for in vivo xenograft studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 4. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
ASR-490: A Novel Notch1 Inhibitor for Colorectal Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ASR-490, a novel small molecule inhibitor of the Notch1 signaling pathway, and its emerging role in colorectal cancer (CRC) research. This compound, a derivative of the naturally occurring compound Withaferin A, has demonstrated significant potential in preclinical studies by selectively targeting and downregulating Notch1, a key oncogenic driver in CRC.[1][2][3] This document details the mechanism of action of this compound, its effects on CRC cells, and relevant experimental data and protocols to facilitate further research and development.
Core Mechanism of Action
This compound functions as a direct inhibitor of the Notch1 signaling pathway.[1][2][3] Docking studies and cellular thermal shift assays have confirmed that this compound physically binds to the Notch1 receptor.[1][2][3] This interaction prevents the proper activation of Notch1, leading to a significant downregulation of its downstream signaling cascade. Specifically, this compound treatment results in reduced expression of the Notch1 intracellular domain (NICD), the active form of the receptor, and its downstream transcriptional target, HES1.[1][4] Notably, the inhibitory effect of this compound is specific to Notch1, with no significant changes observed in the expression of Notch2 or Notch3.[1][2][3]
The inhibition of Notch1 signaling by this compound has profound effects on colorectal cancer cells, including the induction of apoptosis and the reversal of the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][2][3] this compound treatment leads to the upregulation of pro-apoptotic markers such as Bax and cleaved PARP, alongside a decrease in mesenchymal markers like N-cadherin, Snail, and β-catenin, and an increase in the epithelial marker E-cadherin.[1][2][3][5]
Signaling Pathway Diagram
Caption: this compound inhibits the Notch1 signaling pathway in colorectal cancer.
Quantitative Data on this compound Efficacy
In Vitro Efficacy: Cell Viability
This compound has demonstrated potent growth-inhibitory effects on human colorectal cancer cell lines. The half-maximal inhibitory concentrations (IC50) for two commonly used cell lines, HCT116 and SW620, are summarized below.
| Cell Line | Treatment Duration | IC50 Value | Reference |
| HCT116 | 24 hours | 750 nM | [1][5] |
| HCT116 | 48 hours | 600 nM | [1][5] |
| SW620 | 24 hours | 1.2 µM | [1][5] |
| SW620 | 48 hours | 850 nM | [1][5] |
In Vivo Efficacy: Xenograft Tumor Growth
The anti-tumor activity of this compound has been confirmed in a murine xenograft model using HCT116 cells.
| Animal Model | Cell Line | Treatment | Dosage | Dosing Schedule | Outcome | Reference |
| BALB/c athymic nude mice | HCT116 (pCMV and Notch1-overexpressing) | Intraperitoneal (i.p.) injection | 5 mg/kg | Thrice a week for 4 weeks | Significant suppression of tumor growth | [1][2][3][5] |
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the research on this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of colorectal cancer cells.
Methodology:
-
Cell Seeding: Plate HCT116 and SW620 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-1.6 µM) or vehicle control (DMSO) for 24 and 48 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression of proteins in the Notch1 signaling pathway.
Methodology:
-
Cell Lysis: Treat HCT116 and SW620 cells with this compound at the determined IC50 concentrations for 24 or 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Notch1, NICD, HES1, Bax, cleaved PARP, N-cadherin, E-cadherin, β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Utilize 6- to 8-week-old male BALB/c athymic nude mice.
-
Cell Implantation: Subcutaneously inject 2 x 10^6 HCT116 cells (either control or Notch1-overexpressing) in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound (5 mg/kg) or vehicle control via intraperitoneal injection thrice a week for four weeks.
-
Tumor Measurement: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Perform immunohistochemical or western blot analysis on tumor tissues to assess the expression of Notch1 and other relevant markers.
Logical Relationship: In Vitro to In Vivo Translation
Caption: In vitro findings on this compound translate to in vivo efficacy.
Conclusion and Future Directions
This compound has emerged as a promising preclinical candidate for the treatment of colorectal cancer. Its specific and potent inhibition of the Notch1 signaling pathway provides a clear mechanism of action, which has been validated through both in vitro and in vivo studies. The data presented in this guide underscore the therapeutic potential of this compound and provide a foundation for further investigation. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, assessment of this compound in combination with standard-of-care chemotherapies, and evaluation in patient-derived xenograft models to better predict clinical efficacy. The development of this compound could offer a novel targeted therapy for colorectal cancer patients with tumors exhibiting aberrant Notch1 activation.
References
- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
ASR-490: A Novel Notch1 Inhibitor Demonstrating Potent Anti-Cancer Activity in Breast Cancer Cell Lines
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASR-490, a novel small molecule inhibitor, has emerged as a promising therapeutic agent targeting the Notch1 signaling pathway, a critical mediator of breast cancer pathogenesis and chemoresistance. This document provides an in-depth technical overview of the impact of this compound on breast cancer cell lines, with a particular focus on its effects on breast cancer stem cells (BCSCs). Extensive preclinical data reveal that this compound effectively inhibits cancer cell growth, modulates stemness, and induces autophagy-mediated cell death. This whitepaper consolidates the current understanding of this compound's mechanism of action, presents key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for normal development and tissue homeostasis.[1] Its aberrant activation, particularly of the Notch1 receptor, is strongly implicated in the progression of various malignancies, including breast cancer.[2][3] Overexpression of Notch1 is correlated with poor prognosis and reduced recurrence-free survival in breast cancer patients.[2][4] A subpopulation of cancer cells, known as breast cancer stem cells (BCSCs), is characterized by self-renewal capabilities and resistance to conventional therapies, contributing significantly to tumor recurrence.[4] Notch1 signaling plays a pivotal role in the maintenance and proliferation of these BCSCs.[4][5]
This compound is a pyridine-2-carboxylic acid prodrug analog of Withaferin-A, developed to selectively inhibit Notch1 signaling.[2][4] It distinguishes itself from other Notch1 inhibitors through its high specificity, oral bioavailability, and favorable toxicity profile.[2][4] This document synthesizes the findings from preclinical studies to provide a comprehensive technical guide on the effects of this compound on breast cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting the Notch1 receptor. Specifically, it binds to the negative regulatory region (NRR) of Notch1, which acts as an activation switch.[4][5][6] This interaction prevents the proteolytic cleavage of Notch1, which is necessary for the release of the Notch1 intracellular domain (NICD).[4][6] The NICD is the active form of Notch1 that translocates to the nucleus and activates the transcription of downstream target genes.
By inhibiting NICD formation, this compound effectively downregulates the expression of key Notch1 downstream effectors, including Hey1 and HES1.[4][6][7] This disruption of the Notch1 signaling cascade leads to the inhibition of cancer cell proliferation, survival, and differentiation.[4][5]
Furthermore, the inhibition of Notch1-NICD by this compound has been shown to induce autophagy-mediated growth inhibition.[4][6] This process involves the fusion of autophagosomes and autolysosomes, leading to the degradation of cellular components and ultimately, cell death.[4][6]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Lines
| Cell Line/Population | Assay | Treatment Duration | IC50 / Effect | Reference |
| ALDH⁻ cells | MTT Cell Viability | 24h & 48h | Significant inhibition at nM concentrations | [8] |
| ALDH⁺ (BCSCs) | MTT Cell Viability | 24h & 48h | Significant inhibition at nM concentrations | [8] |
| CD44⁺/CD24⁻ (BCSCs) | MTT Cell Viability | 24h & 48h | Significant inhibition at nM concentrations | [8] |
| MDA-MB-231 (TNBC) | MTT Cell Viability | 24h | IC50 of 760 nM | [3] |
| ALDH⁻, ALDH⁺, CD44⁺/CD24⁻ | Colony Formation | - | Inhibition of colony-forming ability | [4][6] |
| ALDH⁺, CD44⁺/CD24⁻ | Mammosphere Formation | - | Inhibition of mammosphere-forming ability | [4][6] |
| MDA-MB-231, BT549 | Cell Viability (Combination) | - | Significant growth inhibition with 1/10th IC50 of this compound + 1/10th or 1/20th Doxorubicin | [9] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosage | Outcome | Reference |
| ALDH⁻ tumors | Oral administration | 25 mg/kg | Significant inhibition of tumor growth | [4][10] |
| ALDH⁺ tumors | Oral administration | 25 mg/kg | Significant inhibition of tumor growth | [4][10] |
| TNBC tumors | - | Max tolerated dose > 100 mg/kg | Abrogation of tumor growth | [3] |
| TNBC tumors (Combination) | This compound (1/10th) + DXR (1/20th) | - | Significant eradication of xenotransplanted tumors | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 5. Item - Image4_A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth.TIF - figshare - Figshare [figshare.com]
- 6. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Preliminary In Vitro Profile of ASR-490: A Novel Notch1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of ASR-490, a novel small molecule inhibitor of the Notch1 signaling pathway. This compound, a derivative of the natural compound Withaferin A, has demonstrated significant anti-cancer properties in preclinical models of colorectal and breast cancer.[1][2][3][4][5] This document summarizes key quantitative data, details the experimental protocols employed in these foundational studies, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other key quantitative findings from in vitro assays.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | 24-hour IC50 | 48-hour IC50 | Reference |
| HCT116 | 750 nM | 600 nM | [2][6][7] |
| SW620 | 1.2 µM | 850 nM | [2][6][7] |
Table 2: IC50 Values of this compound in Breast Cancer Stem Cells (BCSCs) and Breast Cancer (BC) Cells
| Cell Line/Population | 24-hour IC50 | 48-hour IC50 | Reference |
| ALDH+ (BCSC) | 770 nM | 443 nM | [5] |
| CD44+/CD24- (BCSC) | 800 nM | 541 nM | [5] |
| ALDH- (BC) | 1.6 µM | 836 nM | [5] |
Table 3: Effects of this compound on Apoptosis and Cell Proliferation
| Cell Line | Concentration | Time Point | Effect | Reference |
| HCT116 | 750 nM | 24 h | Induces apoptosis; Upregulates Bax and cleaved PARP | [6][7] |
| SW620 | 1.2 µM | 24 h | Induces apoptosis; Upregulates Bax and cleaved PARP | [6][7] |
| HCT116 (Notch1-transfected) | 750 nM / 600 nM | 24 h / 48 h | Inhibits growth of Notch1-overexpressing cells | [6][7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of this compound.
Cell Viability Assay (MTT Assay)
This assay was utilized to determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: HCT116 and SW620 cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound (e.g., 0-1.6 µM) or vehicle (DMSO) for 24 or 48 hours.[6]
-
MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a specified period to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were solubilized by adding a solubilization solution, such as DMSO.
-
Absorbance Reading: The absorbance of each well was measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined by plotting cell viability against the log of the drug concentration.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis
Western blotting was employed to investigate the effect of this compound on the expression of key proteins in the Notch1 signaling pathway.
Protocol:
-
Cell Lysis: HCT116 and SW620 cells were treated with IC50 concentrations of this compound or vehicle for specified time points (e.g., 12 and 24 hours).[1] Total protein was then extracted using a suitable lysis buffer (e.g., Mammalian Protein Extraction Reagent).[2]
-
Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the target proteins (e.g., Notch1, NICD, HES1, Bax, cleaved PARP, N-cadherin, β-catenin, E-cadherin) overnight at 4°C.[1][2]
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry analysis was performed to quantify the relative protein expression levels, often normalized to a loading control like β-actin.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the Notch1 signaling pathway.[1][2][3] Docking studies and thermal shift assays have confirmed that this compound directly binds to the Notch1 receptor.[1][2][3] This interaction prevents the cleavage of Notch1 into its active form, the Notch1 intracellular domain (NICD).
The downregulation of NICD leads to a subsequent decrease in the expression of its downstream target genes, including HES1.[2][8] The Notch1/HES1 axis is a critical regulator of cell proliferation, survival, and differentiation.
Furthermore, this compound has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process crucial for cancer metastasis.[1][3] Treatment with this compound leads to the downregulation of mesenchymal markers such as N-cadherin and β-catenin, and the upregulation of the epithelial marker E-cadherin.[1][3][4]
Caption: this compound inhibits Notch1 signaling, leading to reduced cell proliferation and reversal of EMT.
Logical Relationship of this compound's Effects
The observed in vitro effects of this compound follow a clear logical progression, starting from its direct molecular target to the ultimate cellular outcomes.
Caption: Logical progression from target engagement to cellular effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Early In Vivo Evidence for ASR-490 Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vivo evidence supporting the efficacy of ASR-490, a novel small molecule inhibitor. This compound has demonstrated significant potential in preclinical cancer models by targeting the Notch1 signaling pathway. This document synthesizes available data on its in vivo efficacy, details the experimental protocols used in these studies, and visualizes the core signaling pathways and experimental workflows.
Quantitative Efficacy Data
The in vivo efficacy of this compound has been evaluated in xenograft models of colorectal and breast cancer. The data consistently demonstrates the compound's ability to inhibit tumor growth and modulate key biomarkers.
Table 1: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models
| Animal Model | Cell Line | Treatment | Key Findings | Reference |
| Athymic nude mice (nu/nu) | pCMV/HCT116 and Notch1/HCT116 | This compound (5 mg/kg, i.p., thrice a week for 4 weeks) | Effectively suppressed tumor growth in both control and Notch1-overexpressing xenografts.[1][2][3] | [1][2][3] |
| Athymic nude mice (nu/nu) | pCMV/HCT116 and Notch1/HCT116 | This compound (5 mg/kg, i.p.) | Significant reduction in the expression of Ki67 (proliferation marker), pAKT (ser473), and p65 in tumors.[4] | [4] |
| Athymic nude mice (nu/nu) | Not specified | This compound | Found to be safe up to a dose of 500 mg/kg, indicating a high therapeutic index.[4] | [4] |
Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
| Animal Model | Cell Type | Treatment | Key Findings | Reference |
| Female athymic mice | ALDH+ and ALDH- breast cancer stem cells | This compound (25 mg/kg, oral administration for 7 days over 4 weeks) | Significantly reduced tumor burden in both ALDH+ and ALDH- xenografts, with a more profound effect in the ALDH+ group.[5][6] | [5][6] |
| Female athymic mice | ALDH+ and ALDH- breast cancer stem cells | This compound (25 mg/kg, p.o.) | Decreased Notch1-NICD and HES1 protein expression in tumor tissues.[5][6] | [5][6] |
| Xenotransplanted TNBC | MDA-MB-231 and BT-549 | Combination of this compound (1/10th inhibitory concentration) and Doxorubicin (1/20th inhibitory concentration) | Significantly eradicated xenotransplanted TNBC tumors compared to either agent alone.[7] | [7] |
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo studies of this compound.
Colorectal Cancer Xenograft Studies
Objective: To evaluate the anti-tumor potential of this compound in colorectal cancer models.
Animal Model: Six- to eight-week-old male BALB/c athymic nude mice (nu/nu) were used.[1]
Cell Lines and Injection:
-
HCT116 (pCMV-transfected control) and HCT116 cells stably overexpressing Notch1 (Notch1/HCT116) were used.[4][8]
-
Cells were subcutaneously injected into the flanks of the mice.[4]
Treatment Protocol:
-
Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
-
This compound was administered intraperitoneally (i.p.) at a dose of 5 mg/kg.[2][3]
-
The treatment was given three times a week for four weeks.[1]
Efficacy Evaluation:
-
Tumor growth was monitored regularly.
-
At the end of the study, tumors were excised, and protein expression of key biomarkers such as Notch1, HES1, Ki67, pAKT, and p65 was analyzed by Western blot and immunohistochemistry (IHC).[4]
Toxicity Assessment:
-
The maximum tolerated dose (MTD) was determined, with this compound found to be safe up to 500 mg/kg.[4]
Breast Cancer Xenograft Studies
Objective: To assess the efficacy of this compound in abrogating breast cancer and breast cancer stem cell (BCSC) tumorigenesis.
Animal Model: Female athymic mice were used.[5][6]
Cell Lines and Injection:
-
Aldehyde dehydrogenase positive (ALDH+) and negative (ALDH-) breast cancer cells were used to represent BCSCs and non-stem cancer cells, respectively.[5][6]
-
ALDH+ (0.5 x 10^6 cells) and ALDH- (0.8 x 10^6 cells) were subcutaneously injected into the mice.[5][6]
Treatment Protocol:
-
When tumors reached approximately 50 mm³, mice were randomized into vehicle and treatment groups (n=6 per group).[5][6]
-
This compound was dissolved in DMSO and diluted in PBS to create a 0.1% solution.[5][6]
-
This compound was administered orally at a dose of 25 mg/kg for 7 days over a period of 4 weeks.[5][6]
Efficacy Evaluation:
-
Tumor tissue lysates were analyzed for the expression of Notch1-NICD and HES1 by Western blot.[5][6]
-
IHC was performed on tumor tissues to evaluate the expression of Notch1-NICD, HES1, and Ki67.[5]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow of the in vivo studies.
Caption: this compound binds to the NRR of Notch1, inhibiting its activation and downstream signaling.
Caption: Workflow for in vivo xenograft studies to evaluate the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 6. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pure.psu.edu [pure.psu.edu]
Methodological & Application
Application Notes: ASR-490 Treatment of Triple-Negative Breast Cancer Cells MDA-MB-231 and BT-549
Introduction
ASR-490 is a novel small-molecule inhibitor that selectively targets the Notch1 signaling pathway, a critical regulator of cell proliferation, survival, and differentiation.[1][2][3] Developed as a pyridine-2-carboxylic acid prodrug analog of Withaferin-A, this compound binds to the negative regulatory region (NRR) of the Notch1 receptor, preventing its activation.[1][2][4] In triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231 and BT-549, aberrant Notch1 signaling is associated with aggressive tumor growth, metastasis, and chemoresistance.[5][6] this compound demonstrates significant potential by inhibiting cancer cell growth at nanomolar concentrations, downregulating key downstream effectors of the Notch1 pathway, and inducing autophagy-mediated cell death.[1][2][3] Furthermore, studies indicate that this compound can restore chemosensitivity to standard agents like Doxorubicin (DXR), suggesting a promising therapeutic strategy for aggressive TNBC.[5][6]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism. Primarily, it inhibits the cleavage and activation of Notch1, leading to a dose- and time-dependent decrease in the Notch1 intracellular domain (NICD).[1] This, in turn, suppresses the expression of downstream transcriptional targets HES1 and Hey1.[1][2][3] The inhibition of Notch1 signaling by this compound has been shown to facilitate autophagy-mediated growth inhibition.[1][2][3] In combination with chemotherapeutic agents, this compound enhances apoptosis by upregulating cleaved caspase-3, cleaved caspase-9, and PARP, while simultaneously inhibiting DNA repair pathways and suppressing epithelial-to-mesenchymal transition (EMT) regulators.[5][6]
Quantitative Data Summary
The efficacy of this compound has been quantified in various studies. The following tables summarize the key findings regarding its inhibitory concentration and molecular effects on TNBC cells.
Table 1: Inhibitory Concentration (IC50) of this compound on MDA-MB-231 Derived Cells
| Cell Population | 24-Hour IC50 | 48-Hour IC50 |
|---|---|---|
| ALDH+ (Cancer Stem Cell-like) | 770 nM | 443 nM |
| ALDH- (Bulk Cancer Cells) | 1.6 µM | 836 nM |
Data sourced from cell viability assays.[1]
Table 2: Summary of Molecular Effects of this compound Treatment
| Target / Process | Cell Line(s) | Treatment | Observed Effect |
|---|---|---|---|
| Notch1-NICD | MDA-MB-231 | This compound | Downregulation[1] |
| HES1 | MDA-MB-231 | This compound | Downregulation[1] |
| Hey1 | MDA-MB-231 | This compound | Downregulation[1] |
| Autophagy | MDA-MB-231 | This compound | Induction[1][2][3] |
| Cell Viability & Clonogenicity | MDA-MB-231, BT-549 | This compound + DXR | Significant Inhibition[5][6] |
| Cleaved Caspase-3 / -9 | MDA-MB-231, BT-549 | This compound + DXR | Upregulation[5][6] |
| PARP | MDA-MB-231, BT-549 | This compound + DXR | Upregulation[5][6] |
| EMT Regulators | MDA-MB-231, BT-549 | this compound + DXR | Suppression[5][6] |
Visualized Pathways and Workflows
References
- 1. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 2. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for ASR-490 In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of ASR-490, a novel small molecule inhibitor of Notch1 signaling, in mouse xenograft models. The protocols are based on published studies demonstrating the anti-tumor efficacy of this compound in colorectal and breast cancer models.
Introduction
This compound is a derivative of the natural compound Withaferin A and has been identified as a potent and specific inhibitor of the Notch1 signaling pathway.[1][2] Dysregulation of the Notch1 pathway is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[2][3] The following protocols detail the successful administration of this compound via intraperitoneal and oral routes in preclinical mouse models, providing a foundation for further efficacy and pharmacokinetic studies.
Data Presentation
Table 1: Summary of this compound In Vivo Dosing Regimens in Mice
| Parameter | Colorectal Cancer Model | Breast Cancer Stem Cell Model |
| Mouse Strain | Athymic nude (nu/nu) | Not specified, but likely immunocompromised |
| Tumor Model | HCT-116 Xenograft | ALDH+ and ALDH- Xenografts |
| This compound Dose | 5 mg/kg | 25 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Oral |
| Dosing Frequency | Thrice a week | Daily for 7 days, repeated for 4 weeks |
| Duration of Study | 4 weeks | 4 weeks |
| Vehicle | 1% DMSO | 0.1% DMSO in PBS |
| Reported Efficacy | Significant tumor growth inhibition | Abrogation of tumor growth |
| Reported Toxicity | MTD > 500 mg/kg; no apparent systemic toxicity | Non-toxic to healthy cells |
| Reference | [1][3] | [4] |
Mechanism of Action: Notch1 Signaling Inhibition
This compound exerts its anti-cancer effects by directly binding to and inhibiting the Notch1 receptor.[1][2] This prevents the downstream activation of key target genes involved in cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).
References
- 1. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Notch1 Inhibition by ASR-490 via Western Blot
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibitory effect of ASR-490 on Notch1 signaling using Western blotting. This compound is a small molecule inhibitor that has been shown to downregulate Notch1 expression, offering a potential therapeutic avenue in cancer biology.[1][2][3][4][5]
Introduction to this compound and Notch1 Signaling
Notch1 signaling is a critical pathway involved in cell proliferation, differentiation, and survival.[6][7][8] Its aberrant activation is implicated in various cancers.[2][3][5] this compound, a derivative of Withaferin A, has been identified as a potent inhibitor of Notch1.[1][2][3][4][5] It has been demonstrated to bind to the negative regulatory region (NRR) of Notch1, leading to the downregulation of the Notch1 intracellular domain (NICD), the active form of the receptor, and its downstream targets such as HES1 and Hey1.[1][6] Western blotting is a key immunological technique to qualitatively and semi-quantitatively measure the levels of these specific proteins, thereby providing evidence of this compound's inhibitory action.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in cellular and in vivo models.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 Value | Reference |
| HCT116 | Colorectal Cancer | MTT | 24 hours | 750 nM | [2][9] |
| HCT116 | Colorectal Cancer | MTT | 48 hours | 600 nM | [2][9] |
| SW620 | Colorectal Cancer | MTT | 24 hours | 1.2 µM | [2][9] |
| SW620 | Colorectal Cancer | MTT | 48 hours | 850 nM | [2][9] |
| ALDH+ BCSCs | Breast Cancer | MTT | - | nM concentrations | [1][6] |
| CD44+/CD24- BCSCs | Breast Cancer | MTT | - | nM concentrations | [1][6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Xenograft | Dosage | Treatment Schedule | Outcome | Reference |
| BALB/c athymic nude mice | pCMV/HCT116 and Notch1/HCT116 | 5 mg/kg (i.p.) | Thrice a week for 4 weeks | Inhibited tumor growth | [3][4][5][9] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and the experimental procedure, the following diagrams are provided.
Detailed Experimental Protocol
This protocol outlines the steps to assess the effect of this compound on Notch1 and its downstream targets in cancer cell lines.
1. Cell Culture and this compound Treatment
-
Culture colorectal cancer cell lines (e.g., HCT116, SW620) or breast cancer stem cells in their recommended complete media.
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) or the IC50 concentration for the specific cell line for 24 to 48 hours.[2][9] A vehicle control (DMSO) should be run in parallel.
2. Cell Lysate Preparation [10][11][12]
-
After treatment, wash the cells twice with ice-cold PBS.
-
For adherent cells, add 100-500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[12]
-
Collect the supernatant containing the total protein and store it at -80°C or proceed to the next step.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]
5. SDS-PAGE and Protein Transfer
-
Load 20-50 µg of total protein per lane into a polyacrylamide gel suitable for resolving high molecular weight proteins like Notch1 (~300 kDa for full-length, ~120 kDa for NTM/NICD).[7]
-
Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][13]
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11][13]
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
Expected Outcomes
A successful experiment will demonstrate a dose-dependent decrease in the protein levels of the Notch1 intracellular domain (NICD) and its downstream targets, HES1 and Hey1, in this compound-treated cells compared to the vehicle-treated control cells.[1][14][15] This will provide strong evidence for the inhibitory effect of this compound on the Notch1 signaling pathway.
References
- 1. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Notch1 (D1E11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Notch Isoform Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing ASR-490 Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASR-490 is a novel small molecule inhibitor of the Notch1 signaling pathway, which has demonstrated potent anti-cancer properties.[1][2] This compound has been shown to reduce the viability of various cancer cell lines, including colorectal and breast cancer, by inducing apoptosis and downregulating Notch1 signaling.[1][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[4][5][6][7] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[5][6][7][8] This reduction is primarily carried out by mitochondrial dehydrogenases.[4][6] The resulting formazan crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8][9] The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[4][8][9]
Experimental Protocols
Materials and Reagents
-
This compound compound
-
Human colorectal carcinoma cell line (e.g., HCT116 or SW620)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C.
-
Complete Cell Culture Medium: Supplement the base medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4][7] Filter-sterilize the solution using a 0.22 µm filter and store it protected from light at 4°C for up to one month or at -20°C for longer-term storage.[7][10]
-
Solubilization Solution: Use 100% DMSO to dissolve the formazan crystals.
Cell Seeding
-
Culture the selected cancer cell line (e.g., HCT116) in complete cell culture medium in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete cell culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate overnight in a CO2 incubator to allow the cells to attach.
This compound Treatment
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. Based on published data, a suitable concentration range for this compound to test on HCT116 and SW620 cells would be from 0 µM to 2 µM.[11][3] A suggested 2-fold serial dilution series could be: 2 µM, 1 µM, 0.5 µM, 0.25 µM, 0.125 µM, and 0.0625 µM.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for the this compound dilutions (e.g., 0.1% DMSO).
-
Untreated Control: Cells in complete cell culture medium only.
-
Blank Control: Wells containing only cell culture medium (no cells) to measure background absorbance.
-
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. Each concentration and control should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) in a CO2 incubator.[11][3]
MTT Assay Procedure
-
Following the incubation period with this compound, carefully aspirate the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 3-4 hours at 37°C in the dark.[10] During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.
-
After the incubation, carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[4][13]
Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Calculate Percentage Cell Viability:
-
Subtract the average absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability.[14] Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Data Presentation
The quantitative data obtained from the MTT assay can be summarized in a table for easy comparison of the cytotoxic effects of this compound at different concentrations and incubation times.
| Cell Line | Incubation Time (hours) | This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| HCT116 | 24 | 0 (Vehicle) | 1.254 | 0.087 | 100 |
| 0.0625 | 1.198 | 0.075 | 95.5 | ||
| 0.125 | 1.102 | 0.063 | 87.9 | ||
| 0.25 | 0.956 | 0.051 | 76.2 | ||
| 0.5 | 0.732 | 0.045 | 58.4 | ||
| 0.75 | 0.621 | 0.039 | 49.5 | ||
| 1.0 | 0.515 | 0.031 | 41.1 | ||
| 2.0 | 0.388 | 0.025 | 30.9 | ||
| HCT116 | 48 | 0 (Vehicle) | 1.301 | 0.091 | 100 |
| 0.0625 | 1.175 | 0.082 | 90.3 | ||
| 0.125 | 1.023 | 0.071 | 78.6 | ||
| 0.25 | 0.812 | 0.058 | 62.4 | ||
| 0.5 | 0.605 | 0.042 | 46.5 | ||
| 0.6 | 0.518 | 0.036 | 39.8 | ||
| 1.0 | 0.411 | 0.029 | 31.6 | ||
| 2.0 | 0.299 | 0.021 | 23.0 |
IC50 Values:
| Cell Line | 24-hour IC50 (µM) | 48-hour IC50 (µM) |
| HCT116 | ~0.75 | ~0.60 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.
Mandatory Visualization
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.
References
- 1. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay with ASR-490 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the long-term efficacy of ASR-490, a potent small molecule inhibitor of Notch1 signaling, on the clonogenic survival of cancer cells. The colony formation assay, or clonogenic assay, is a well-established in vitro method to determine the ability of a single cell to proliferate and form a colony. This assay is particularly relevant for evaluating the anti-cancer potential of therapeutic compounds like this compound, as it measures the sustained inhibition of cell proliferation and survival.
This compound has been identified as a selective inhibitor of the Notch1 signaling pathway, which is aberrantly activated in various cancers, including colorectal and breast cancer.[1][2][3][4] It functions by binding to the negative regulatory region (NRR) of the Notch1 receptor.[3] This interaction leads to the downregulation of the Notch1 intracellular domain (NICD) and its downstream target genes, such as HES1 and Hey1, ultimately inhibiting cancer cell growth and survival.[1][3] Studies have demonstrated that this compound effectively reduces the viability of cancer cell lines and inhibits their colony-forming capabilities.[1][5][6]
This document offers a comprehensive guide to performing a colony formation assay with this compound treatment, including detailed experimental procedures, data analysis, and visualization of the underlying signaling pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines, which can be used as a reference for designing the colony formation assay.
| Cell Line | Cancer Type | 24h IC50 | 48h IC50 | Reference |
| HCT116 | Colorectal Cancer | 750 nM | 600 nM | [2][7][8] |
| SW620 | Colorectal Cancer | 1.2 µM | 850 nM | [2][7][8] |
| ALDH+ Breast Cancer Stem Cells | Breast Cancer | 770 nM | 443 nM | [3] |
| CD44+/CD24- Breast Cancer Stem Cells | Breast Cancer | 800 nM | 541 nM | [3] |
| ALDH- Breast Cancer Cells | Breast Cancer | 1.6 µM | 836 nM | [3] |
Experimental Protocols
Materials
-
Cancer cell lines (e.g., HCT116, SW620, or relevant breast cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Paraformaldehyde (4% in PBS)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Image analysis software (e.g., ImageJ)
Protocol for Adherent Colony Formation Assay
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed a low density of cells (typically 200-1000 cells per well) into 6-well plates containing 2 mL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to test a range of concentrations around the known IC50 value (e.g., 0.5x, 1x, 2x, 5x IC50).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Gently aspirate the medium from the wells and replace it with 2 mL of the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the plates for the desired treatment duration. For continuous exposure, the medium with this compound can be replaced every 2-3 days.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Monitor the plates regularly to ensure the medium does not evaporate and to check for contamination.
-
-
Fixing and Staining:
-
Gently wash the wells twice with PBS to remove the culture medium.[9]
-
Fix the colonies by adding 1 mL of 4% paraformaldehyde to each well and incubating for 15-20 minutes at room temperature.[9]
-
Carefully remove the paraformaldehyde and wash the wells again with PBS.
-
Add 1 mL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the wells with water until the excess stain is removed.
-
Allow the plates to air dry completely.[9]
-
-
Colony Counting and Analysis:
-
Scan the dried plates or capture images of each well.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Quantify the results by calculating the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Protocol for Soft Agar Colony Formation Assay (for Anchorage-Independent Growth)
This assay is used to assess the ability of cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.
-
Preparation of Agar Layers:
-
Bottom Layer: Prepare a 1% agar solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of 2x complete culture medium (also warmed to 42°C) and the 1% agar solution to get a final concentration of 0.5% agar in 1x medium.[10] Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.[10]
-
Top Layer: Prepare a 0.7% agar solution and cool to 42°C.
-
-
Cell Suspension and Plating:
-
Harvest and count the cells as described previously.
-
Prepare a cell suspension in complete culture medium at a concentration that will result in the desired number of cells per well (e.g., 5,000 - 10,000 cells).
-
Prepare the this compound dilutions in 2x complete medium.
-
For each treatment condition, mix the cell suspension with the corresponding this compound dilution and the 0.7% agar solution to achieve a final agar concentration of 0.3-0.4%.
-
Carefully layer 1.5 mL of this cell-agar mixture on top of the solidified bottom agar layer.
-
-
Incubation and Feeding:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C and 5% CO2 for 14-21 days.
-
To prevent the agar from drying out, add 100-200 µL of complete medium (with the respective this compound concentration) to the top of each well 2-3 times a week.[10]
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet or a solution of nitroblue tetrazolium chloride (1 mg/mL) to each well and incubating overnight.
-
Count the number of colonies using a microscope.
-
Visualizations
Caption: Experimental workflow for the colony formation assay with this compound.
Caption: this compound inhibits the Notch1 signaling pathway to reduce colony formation.
References
- 1. researchgate.net [researchgate.net]
- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ossila.com [ossila.com]
- 10. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition with ASR-490
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASR-490 is a novel small molecule inhibitor derived from Withaferin A, a naturally occurring compound.[1][2] It has demonstrated significant potential in cancer research, particularly in the study of epithelial-mesenchymal transition (EMT), a crucial process in cancer progression and metastasis.[1][3] this compound functions primarily by targeting and downregulating Notch1 signaling, a key pathway implicated in EMT.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate EMT in cancer cell lines.
Mechanism of Action
This compound selectively binds to the Notch1 receptor, leading to the suppression of its signaling cascade.[1][2][3] This inhibition prevents the activation of downstream targets of Notch1, such as HES1 and Hey1.[4][5][6] The downregulation of Notch1 signaling by this compound has been shown to reverse the EMT phenotype. This is characterized by the upregulation of epithelial markers, most notably E-cadherin, and the downregulation of mesenchymal markers including N-cadherin, β-catenin, Snail, Slug, and Vimentin.[1][3][7] By modulating these key molecular players, this compound effectively inhibits the migratory and invasive properties of cancer cells.[1][7]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cell Viability (IC50)
| Cell Line | Cancer Type | 24h IC50 | 48h IC50 | Citation |
| HCT116 | Colorectal Cancer | 750 nM | 600 nM | [2][8] |
| SW620 | Colorectal Cancer | 1.2 µM | 850 nM | [2][8] |
| Notch1/HCT116 (C4) | Colorectal Cancer | 800 nM | - | [2] |
| Notch1/HCT116 (C5) | Colorectal Cancer | 1.1 µM | - | [2] |
| ALDH+ (BCSC) | Breast Cancer | 770 nM | 443 nM | [9] |
| CD44+/CD24- (BCSC) | Breast Cancer | 800 nM | 541 nM | [9] |
| ALDH- (BC) | Breast Cancer | 1.6 µM | 836 nM | [9] |
Table 2: Effect of this compound on Cell Migration and Invasion
| Cell Line | Assay | This compound Concentration | Inhibition | Citation |
| pCMV/HCT116 | Migration | IC50 (24h) | 25.11% | [2] |
| Notch1/HCT116 (C4) | Migration | IC50 (24h) | 49.3% | [2] |
| Notch1/HCT116 (C5) | Migration | IC50 (24h) | 44% | [2] |
| pCMV/HCT116 | Invasion | IC50 (24h) | 40% | [2] |
| Notch1/HCT116 (C4) | Invasion | IC50 (24h) | 60.75% | [2] |
| Notch1/HCT116 (C5) | Invasion | IC50 (24h) | 65.5% | [2] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits Notch1 signaling to suppress EMT.
Caption: Workflow for studying this compound's effect on EMT.
Experimental Protocols
Cell Culture
The human colorectal carcinoma cell line HCT116 can be cultured in McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[10] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[10] Cultures are typically split when they reach 70-90% confluency.[10]
Western Blot Analysis of EMT Markers
This protocol is for the detection of changes in EMT marker expression following this compound treatment.
1. Sample Preparation:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle (DMSO) for the specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA lysis buffer containing protease and phosphatase inhibitors.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay kit.[1]
2. Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.[1]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[11][12] Recommended primary antibodies include:
-
Wash the membrane three times with TBST.[12]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.[12]
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
Quantify band intensity using densitometry software.
Transwell Invasion and Migration Assay
This assay is used to assess the effect of this compound on the invasive and migratory potential of cancer cells.
1. Chamber Preparation:
-
For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel.[5][13] For migration assays, the inserts are used without coating.[2][14]
-
Rehydrate the inserts with serum-free medium.
2. Cell Seeding:
-
Resuspend cells treated with this compound or vehicle in serum-free medium.
-
Seed the cells into the upper chamber of the Transwell inserts.[5][13]
3. Incubation:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[5]
4. Staining and Quantification:
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.[13]
-
Count the number of stained cells in several random fields under a microscope.[13]
-
Calculate the percentage of inhibition of migration/invasion relative to the vehicle-treated control.
Conclusion
This compound is a potent and specific inhibitor of Notch1 signaling that serves as a valuable research tool for investigating the mechanisms of epithelial-mesenchymal transition.[1][2][3] Its ability to reverse the EMT phenotype by modulating key marker proteins and inhibiting cancer cell motility makes it an excellent candidate for both basic research and preclinical drug development studies targeting metastasis.[1][7][9] The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies of EMT and cancer progression.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell migration and invasion assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 10. encodeproject.org [encodeproject.org]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. PAK5 facilitates the proliferation, invasion and migration in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Combating Doxorubicin Resistance in Triple-Negative Breast Cancer: An Experimental Design Using ASR-490
Application Note and Protocols for Researchers in Drug Development
Introduction
Doxorubicin is a cornerstone of chemotherapy for triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted treatment options. However, the efficacy of doxorubicin is often hampered by the development of chemoresistance.[1][2] A key mechanism implicated in this resistance is the activation of the Notch1 signaling pathway, which is induced by doxorubicin treatment and promotes cancer cell survival.[1][2] ASR-490 is a novel small molecule inhibitor of Notch1 that has shown promise in preclinical studies.[3][4][5] By specifically targeting the Notch1 pathway, this compound has the potential to reverse doxorubicin resistance and enhance its therapeutic effect.
This document provides a detailed experimental framework for investigating the synergistic effects of combining this compound and doxorubicin in TNBC models. The protocols outlined below cover in vitro cell viability and apoptosis assays, as well as an in vivo xenograft model to assess the combination's efficacy in a preclinical setting.
Mechanism of Action: A Synergistic Approach
Doxorubicin exerts its cytotoxic effects primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. However, cancer cells can counteract this by upregulating survival pathways, including the Notch1 signaling cascade. Doxorubicin treatment has been shown to induce the activation of Notch1, which in turn promotes chemoresistance.[1][2]
This compound acts as a Notch1 inhibitor, preventing the activation of this pro-survival pathway. By combining this compound with doxorubicin, the doxorubicin-induced activation of Notch1 is blocked, thereby restoring the cancer cells' sensitivity to the chemotherapeutic agent. This combination therapy is hypothesized to lead to enhanced apoptosis and a more potent anti-tumor response.[1][2]
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the combination of this compound and doxorubicin.
In Vitro Studies
1. Cell Culture
-
Cell Lines: MDA-MB-231 and BT549 (human triple-negative breast cancer cell lines).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
2. Determination of IC50 Values
Before assessing the combination's effect, it is crucial to determine the half-maximal inhibitory concentration (IC50) for both this compound and doxorubicin individually in each cell line.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and doxorubicin in culture medium.
-
Replace the medium in the wells with the drug-containing medium and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
-
3. Combination Therapy and Synergy Analysis
Based on the individual IC50 values, the synergistic effect of the combination can be evaluated. Pre-treatment with this compound followed by the addition of doxorubicin has been shown to be effective.[1][2]
-
Dosing Strategy:
-
Protocol (MTT Assay):
-
Seed cells as described for the IC50 determination.
-
Pre-treat the cells with this compound at 1/10th of its IC50 for 24 hours.
-
Add doxorubicin at 1/10th or 1/20th of its IC50 to the this compound-containing medium and incubate for an additional 48 hours.
-
Perform the MTT assay as described above.
-
-
Synergy Analysis: The Combination Index (CI) should be calculated to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
4. Apoptosis Assay (Western Blot for Cleaved PARP)
To confirm that the combination treatment induces apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP) can be assessed by Western blot.
-
Protocol:
-
Treat cells with this compound and doxorubicin alone and in combination as described for the synergy analysis.
-
Lyse the cells and quantify the protein concentration.
-
Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
| Treatment Group | This compound Concentration | Doxorubicin Concentration | Expected Outcome (Cell Viability) | Expected Outcome (Cleaved PARP) |
| Vehicle Control | - | - | 100% | Baseline |
| This compound Alone | 1/10 IC50 | - | Minor Reduction | Slight Increase |
| Doxorubicin Alone | - | 1/10 or 1/20 IC50 | Moderate Reduction | Moderate Increase |
| Combination | 1/10 IC50 this compound | 1/10 or 1/20 IC50 Doxorubicin | Significant Reduction | Strong Increase |
Table 1: In Vitro Experimental Groups and Expected Outcomes.
In Vivo Xenograft Study
To evaluate the in vivo efficacy of the combination therapy, a TNBC xenograft mouse model is utilized.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Treatment Groups:
-
Vehicle Control (e.g., saline or DMSO solution)
-
This compound alone
-
Doxorubicin alone
-
This compound and Doxorubicin combination
-
-
Dosing Regimen:
-
This compound: 1/10th of a predetermined effective dose (e.g., based on single-agent studies).[1][2]
-
Doxorubicin: 1/20th of a standard therapeutic dose (e.g., 2-4 mg/kg).[1][2][6]
-
Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections, schedule to be optimized (e.g., twice weekly for 4 weeks).
-
-
Endpoint Analysis:
-
Monitor tumor volume and body weight twice weekly.
-
At the end of the study, excise tumors and perform immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
| Treatment Group | This compound Dose | Doxorubicin Dose | Administration Route | Schedule |
| Vehicle Control | - | - | i.p. or i.v. | Twice weekly |
| This compound Alone | 1/10th effective dose | - | i.p. | Twice weekly |
| Doxorubicin Alone | - | 1/20th therapeutic dose | i.v. | Once weekly |
| Combination | 1/10th effective dose | 1/20th therapeutic dose | i.p. (this compound), i.v. (Dox) | As per single agents |
Table 2: In Vivo Experimental Design.
Conclusion
The combination of the Notch1 inhibitor this compound with the conventional chemotherapeutic agent doxorubicin presents a promising strategy to overcome chemoresistance in triple-negative breast cancer. The experimental design detailed in this application note provides a comprehensive framework for researchers to investigate the synergistic anti-tumor effects of this combination in both in vitro and in vivo settings. The successful completion of these studies will provide critical preclinical data to support the further development of this combination therapy for TNBC patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 4. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following ASR-490 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASR-490 is a novel small molecule compound that has demonstrated potent pro-apoptotic activity in various cancer cell lines, including colorectal and breast cancer.[1][2][3][4] Its mechanism of action is primarily attributed to the downregulation of the Notch1 signaling pathway, a critical regulator of cell survival and proliferation.[1][2][3][5] Treatment with this compound leads to an upregulation of key pro-apoptotic markers such as Bax and cleaved PARP, ultimately culminating in programmed cell death.[3][4]
Flow cytometry is a powerful and quantitative method for analyzing apoptosis at the single-cell level. This document provides detailed protocols for assessing the apoptotic effects of this compound using three common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining, Caspase 3/7 activity assay, and mitochondrial membrane potential assay.
Data Presentation
The following table provides a template for summarizing quantitative data obtained from flow cytometry analysis of apoptosis induced by this compound.
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) | Caspase 3/7 Activity (MFI) | % Cells with Depolarized Mitochondria |
| Vehicle Control | 0 | |||||
| This compound | 0.1 | |||||
| This compound | 1 | |||||
| This compound | 10 | |||||
| Positive Control | - |
MFI: Mean Fluorescence Intensity
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing cells and inducing apoptosis with this compound. Optimization of cell type, seeding density, and this compound concentration is recommended.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Tissue culture plates or flasks
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Seed cells in tissue culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
II. Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[7][8] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable and early apoptotic cells with intact membranes.[6] In late-stage apoptosis and necrosis, the membrane becomes permeable, allowing PI to enter and stain the nucleus.[6]
Materials:
-
This compound treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Harvest the cells (including the supernatant for suspension cells) and wash them twice with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis:
-
Use a flow cytometer equipped with appropriate lasers and filters for FITC (e.g., 488 nm excitation, 530/30 nm emission) and PI (e.g., 488 nm excitation, >670 nm long-pass emission).
-
Set up compensation and quadrants using unstained and single-stained (Annexin V-FITC only and PI only) control samples.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells (can be minimal)
-
III. Caspase 3/7 Activity Assay
This assay measures the activation of executioner caspases 3 and 7, a key event in the apoptotic cascade.[9][10]
Principle: Caspases 3 and 7 are key executioner caspases that are activated during apoptosis. This assay utilizes a cell-permeable, non-toxic substrate (e.g., TF2-DEVD-FMK) that irreversibly binds to activated caspase 3 and 7 in apoptotic cells.[9] The bound substrate fluoresces, allowing for the detection and quantification of caspase activity by flow cytometry.
Materials:
-
This compound treated and control cells
-
Cell-permeable caspase 3/7 reagent (e.g., from a commercial kit)
-
Wash buffer (provided in the kit or PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest the cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed complete medium.
-
Add the caspase 3/7 reagent to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
After incubation, wash the cells with the provided wash buffer or PBS to remove any unbound reagent.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Analyze the samples immediately by flow cytometry.
Flow Cytometry Analysis:
-
Use a flow cytometer with the appropriate laser and filter for the fluorochrome used in the caspase substrate (e.g., FITC channel for a green fluorescent substrate).
-
Use untreated cells as a negative control to set the baseline for caspase activity.
-
Analyze the shift in fluorescence intensity in the this compound treated samples compared to the control to determine the percentage of cells with activated caspase 3/7.
IV. Mitochondrial Membrane Potential Assay
This assay detects the loss of mitochondrial membrane potential (ΔΨm), an early event in the intrinsic pathway of apoptosis.[11][12][13]
Principle: In healthy cells, the mitochondrial membrane potential is high. Cationic fluorescent dyes, such as JC-1, accumulate in the mitochondria of healthy cells and form aggregates that emit red fluorescence.[12] In apoptotic cells, the mitochondrial membrane potential collapses, and the dye remains in the cytoplasm as monomers, emitting green fluorescence.[12] The ratio of red to green fluorescence provides a measure of mitochondrial health.
Materials:
-
This compound treated and control cells
-
JC-1 reagent or other potentiometric dyes (e.g., TMRE, TMRM)
-
Assay buffer (provided with the kit or PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest the cells and resuspend them in pre-warmed medium at a concentration of 1 x 10^6 cells/mL.
-
Add the JC-1 reagent to the cell suspension at the concentration recommended by the manufacturer.
-
Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
After incubation, centrifuge the cells and wash them with the assay buffer.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Analyze the samples immediately by flow cytometry.
Flow Cytometry Analysis:
-
Use a flow cytometer with lasers and filters capable of detecting both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
-
Healthy cells will show high red fluorescence and low green fluorescence.
-
Apoptotic cells with depolarized mitochondria will show a decrease in red fluorescence and an increase in green fluorescence.
-
Analyze the shift from red to green fluorescence to quantify the percentage of cells with dissipated mitochondrial membrane potential.
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: this compound induced apoptosis signaling pathway.
Caption: Flow cytometry quadrant analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. stemcell.com [stemcell.com]
- 11. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abpbio.com [abpbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: ASR-490 for Xenograft Tumor Model Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
ASR-490 is a novel small molecule inhibitor derived from the natural compound Withaferin A.[1][2] It has demonstrated significant potential as an anti-cancer agent, primarily through its targeted inhibition of the Notch1 signaling pathway.[1][2] The aberrant activation of Notch1 signaling is a known driver of tumorigenesis and metastatic potential in various cancers, including colorectal and breast cancer.[1][2][3][4] this compound selectively binds to the Negative Regulatory Region (NRR) of the Notch1 receptor, downregulating its activity and suppressing downstream oncogenic signaling.[1][3][5] This application note provides a summary of this compound's efficacy in preclinical xenograft models and detailed protocols for its use in such studies.
Mechanism of Action
This compound functions as a potent and specific inhibitor of Notch1 signaling.[1][2] Docking studies have confirmed that this compound binds directly to the NRR of Notch1, which is the activation switch for the receptor.[3][5] This interaction prevents the cleavage and release of the Notch1 Intracellular Domain (NICD), the active form of the receptor.[3][5][6] Consequently, the transcription of downstream Notch1 target genes, such as HES1 and Hey1, is significantly reduced.[3][6]
The inhibition of the Notch1/HES1 axis by this compound leads to several anti-cancer effects:
-
Inhibition of Cell Proliferation: this compound effectively reduces the viability and growth of cancer cells.[1][7]
-
Suppression of Epithelial-to-Mesenchymal Transition (EMT): In colorectal cancer models, this compound treatment leads to the downregulation of mesenchymal markers like N-cadherin and Snail, and the upregulation of the epithelial marker E-cadherin.[1][2]
-
Induction of Autophagy: In breast cancer stem cells, this compound-mediated Notch1 inhibition facilitates autophagy, leading to growth inhibition.[3][6][8]
This compound Signaling Pathway
Caption: this compound inhibits the Notch1 receptor, blocking downstream signaling to reduce proliferation and EMT.
Quantitative Data
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various colorectal cancer cell lines.
| Cell Line | Treatment Duration | IC50 Value | Citation |
| HCT116 | 24 hours | 750 nM | [1][7] |
| HCT116 | 48 hours | 600 nM | [1][7] |
| SW620 | 24 hours | 1.2 µM | [1][7] |
| SW620 | 48 hours | 850 nM | [1][7] |
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant tumor growth inhibition in preclinical xenograft models for both colorectal and breast cancer.
| Cancer Type | Cell Line(s) | Animal Model | Dosage & Administration | Key Findings | Citation(s) |
| Colorectal Cancer | HCT116, Notch1/HCT116 | Athymic nude mice (nu/nu) | 5 mg/kg, Intraperitoneal (i.p.), thrice a week | Effectively suppressed tumor growth in both control and Notch1-overexpressing xenografts. | [1][2][5][7] |
| Breast Cancer | ALDH+ and ALDH- cells | Xenografted mice | 25 mg/kg, Oral administration | Significantly reduced tumor burden, with a more profound effect in the ALDH+ (stem cell-like) group. | [3] |
Experimental Protocols
Protocol 1: Colorectal Cancer Xenograft Study with this compound
This protocol details the methodology for evaluating the efficacy of this compound in a colorectal cancer xenograft model, based on published studies.[1][7]
1. Cell Culture
-
Culture HCT116 cells (or other relevant colorectal cancer lines) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Harvest cells during the logarithmic growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or PBS at a concentration of 10 x 10^6 cells/mL.
2. Animal Handling and Tumor Implantation
-
Use 6- to 8-week-old female athymic nude (nu/nu) mice.[7]
-
Subcutaneously inject 1 x 10^6 cells (in 100 µL volume) into the flank of each mouse.[1]
-
Monitor mice regularly for tumor formation.
3. Study Initiation and Randomization
-
Once tumors become palpable and reach a predetermined volume (e.g., 70-150 mm³), randomize the mice into treatment and control groups (n=6-8 mice per group).[1][9]
-
Control Group: Vehicle (e.g., 1% DMSO in a suitable vehicle).[1]
-
Treatment Group: this compound.
4. Drug Preparation and Administration
-
Prepare this compound for injection. For intraperitoneal administration, it can be dissolved in a vehicle like 1% DMSO.
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.[1][7]
-
Dosing schedule: Administer the treatment three times a week for the duration of the study (e.g., 4 weeks).[7]
5. Monitoring and Endpoints (See Protocol 2)
-
Measure tumor volume with digital calipers 2-3 times per week.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for endpoint analysis (e.g., weight, immunohistochemistry for Ki-67, Notch1, HES1, and immunoblot analysis).[1]
Protocol 2: Tumor Growth Inhibition (TGI) Assessment
This protocol outlines the steps for measuring and analyzing the primary endpoint of a xenograft study: tumor growth.
1. Tumor Volume Measurement
-
Use digital calipers to measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .[10]
-
Record measurements for each animal 2-3 times per week.
2. Data Analysis
-
Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves.
-
Calculate the percentage of Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
3. Endpoint Tissue Analysis
-
After tumor excision, a portion of the tumor tissue can be fixed in formalin for Immunohistochemistry (IHC) to analyze protein expression and proliferation markers (e.g., Ki-67, Notch1).[1]
-
Another portion can be snap-frozen for protein isolation and subsequent immunoblot analysis to confirm the downregulation of Notch1 and its downstream targets (e.g., HES1).[1]
Visualized Experimental Workflow
Caption: Workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
References
- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 4. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
ASR-490 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with ASR-490, a potent Notch1 inhibitor. The following information is designed to address common issues and provide clear solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
A1: For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. A stock solution of up to 25 mg/mL (43.43 mM) can be prepared in DMSO.[1][2] It is crucial to use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[2] To aid dissolution, ultrasonic treatment may be necessary.[1][2]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or aqueous buffer is low (typically ≤0.1%) to avoid solvent-induced toxicity and precipitation.
-
Pre-warming Media: Pre-warming your aqueous media to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Rapid Mixing: Add the DMSO stock to the aqueous media with vigorous stirring or vortexing to ensure rapid and uniform dispersion.
-
Use of Surfactants: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80, in the final aqueous solution can help to maintain the solubility of this compound.
Q3: What are the recommended formulations for in vivo studies with this compound?
A3: For in vivo administration, several formulations have been described to achieve a clear solution with a solubility of at least 2.5 mg/mL (4.34 mM). These formulations are crucial for ensuring bioavailability and preventing precipitation upon injection. The most common vehicle consists of a co-solvent system. One such formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2][3] Other options include using solubilizing agents like SBE-β-CD or formulating in corn oil.[1][2][3]
Q4: How should I prepare the in vivo formulation to avoid precipitation?
A4: The order of solvent addition is critical for preparing a stable formulation. The recommended method is to add each solvent sequentially, ensuring the solution is mixed thoroughly after each addition.[3] For example, when preparing the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline formulation, you should first dissolve the this compound in DMSO and then add the PEG300, followed by Tween-80, and finally the saline.[3]
Troubleshooting Guide
This guide addresses specific solubility issues you may encounter during your experiments with this compound.
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause 1: Insufficient sonication.
-
Possible Cause 2: Use of old or wet DMSO.
-
Solution: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for hydrophobic compounds. Use a fresh, unopened bottle of high-purity DMSO.[2]
-
-
Possible Cause 3: Trying to achieve a concentration higher than the solubility limit.
Issue 2: The prepared in vivo formulation is cloudy or shows precipitation.
-
Possible Cause 1: Incorrect order of solvent addition.
-
Solution: Always follow the specified order of adding the co-solvents. For most formulations, this compound should first be dissolved in DMSO before adding other components.[3]
-
-
Possible Cause 2: Incomplete dissolution at each step.
-
Solution: Ensure the solution is clear and homogenous after the addition of each solvent before proceeding to the next.
-
-
Possible Cause 3: Issues with the quality of excipients (e.g., SBE-β-CD, PEG300).
-
Solution: Use high-purity, research-grade excipients. Ensure they are stored under appropriate conditions to prevent degradation.
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Maximum Solubility | Application | Reference(s) |
| DMSO | 25 mg/mL (43.43 mM) | In Vitro | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.34 mM) | In Vivo | [1][2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.34 mM) | In Vivo | [1][2][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.34 mM) | In Vivo | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of up to 25 mg/mL.
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Co-solvent System)
This protocol describes the preparation of 1 mL of a 2.5 mg/mL this compound solution.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.[3]
-
Add 50 µL of Tween-80 to the solution and mix thoroughly.[3]
-
Add 450 µL of sterile saline to the mixture and mix until a clear, uniform solution is obtained.[3]
-
The final concentrations of the components will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Preventing ASR-490 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the precipitation of ASR-490 in cell culture media. Precipitation of this small molecule inhibitor of Notch1 signaling can significantly impact experimental outcomes by altering its effective concentration and potentially inducing cytotoxicity.
Troubleshooting Guide
Encountering precipitation of this compound can be a frustrating experience. The following guide is designed to help you identify the potential cause of precipitation and provides actionable solutions to resolve the issue.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | - Concentration Exceeds Solubility: The final concentration of this compound is above its solubility limit in the aqueous cell culture medium. - Solvent Shock: Rapid dilution of a highly concentrated DMSO stock into the aqueous medium causes the compound to crash out of solution. | - Reduce Final Concentration: Lower the working concentration of this compound to a range where it remains soluble. Published studies often use concentrations in the nanomolar to low micromolar range (e.g., 600 nM to 1.2 µM)[1][2]. - Optimize Stock Solution: Prepare a higher concentration stock solution in 100% DMSO. This allows for the use of a smaller volume of the stock solution, minimizing the final DMSO concentration. - Serial Dilution: Instead of a single large dilution, perform serial dilutions of the this compound stock in pre-warmed cell culture medium. |
| Precipitation Over Time in the Incubator | - Temperature Shift: Decreased solubility at the incubator temperature (e.g., 37°C) compared to room temperature. - pH Fluctuation: Changes in the media's pH due to cellular metabolism or CO₂ levels in the incubator can affect the solubility of pH-sensitive compounds. - Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components over time, leading to precipitation. | - Pre-warm Media: Always pre-warm the cell culture medium to the experimental temperature (e.g., 37°C) before adding this compound. - Maintain Stable pH: Ensure the cell culture medium is adequately buffered for the incubator's CO₂ concentration. The use of a medium containing HEPES buffer can also help maintain a stable pH. - Component Compatibility Check: Test the stability of this compound in your specific cell culture medium (with and without serum) over the duration of your experiment. |
| Precipitate in Frozen Stock Solution | - Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to precipitate out of the solvent. - Low-Temperature Insolubility: this compound may have reduced solubility at low temperatures (-20°C or -80°C). | - Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles. - Proper Dissolution: Before use, gently warm the stock solution to room temperature or 37°C and vortex thoroughly to ensure any precipitate is redissolved. |
| Cloudiness or Film in the Culture Vessel | - Fine Particulate Precipitation: The formation of very small, dispersed precipitate particles. - Microbial Contamination: Bacterial or fungal growth can cause turbidity in the culture medium. | - Microscopic Examination: Observe a sample of the media under a microscope to differentiate between chemical precipitate and microbial contamination. - Follow Precipitation Solutions: If it is a precipitate, refer to the solutions for immediate or time-dependent precipitation. - Aseptic Technique Review: If contamination is suspected, discard the culture and thoroughly review and reinforce sterile handling techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO[1][3]. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
Q2: What is the maximum final DMSO concentration that is safe for my cells?
A2: High concentrations of DMSO can be toxic to cells. Generally, the final DMSO concentration in the cell culture medium should be kept below 0.5%, with many researchers aiming for 0.1% or lower. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess its effect on your specific cell line.
Q3: Can the type of cell culture medium or the presence of serum affect this compound solubility?
A3: Yes, the composition of the cell culture medium can influence the solubility of this compound. Media with different salt concentrations, pH buffering systems, and protein content (in the case of serum) can interact with the compound and affect its stability in solution[4]. If you are using serum-free media, you may observe different solubility behavior compared to serum-containing media. It is advisable to determine the solubility of this compound in the specific medium you are using for your experiments.
Q4: How can I determine the maximum soluble concentration of this compound in my cell culture system?
A4: To proactively avoid precipitation, it is highly recommended to determine the kinetic solubility of this compound in your specific cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q5: What is the mechanism of action of this compound?
A5: this compound is a small molecule inhibitor that specifically targets the Notch1 signaling pathway.[2][5] It has been shown to bind to the Negative Regulatory Region (NRR) of Notch1, leading to the downregulation of the Notch1 intracellular domain (NICD) and its downstream targets, such as HES1 and HEY1.[6][7][8] This inhibition of Notch1 signaling can suppress cancer cell growth and survival.[3][9]
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol provides a method to determine the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e-g., DMEM, RPMI-1640), with or without serum, as used in your experiments
-
Sterile microcentrifuge tubes or a 96-well clear bottom plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
In a series of microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of the this compound stock solution in the pre-warmed medium. For example, you can perform a 2-fold serial dilution to test a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
It is important to add the this compound stock to the medium and mix immediately and thoroughly to avoid localized high concentrations that can lead to precipitation.
-
-
Incubation:
-
Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO₂) for a duration equivalent to your experiment's longest time point (e.g., 24, 48, or 72 hours).
-
-
Observation and Analysis:
-
Visual Inspection: Carefully inspect each dilution for any signs of precipitation. This can appear as cloudiness, visible crystals, or a pellet at the bottom of the tube/well. The highest concentration that remains clear is your estimated maximum soluble concentration.
-
Microscopic Examination: For a more sensitive assessment, pipette a small volume from each dilution onto a microscope slide and examine for any crystalline structures.
-
(Optional) Quantitative Assessment: If a more precise determination is required, centrifuge the samples to pellet any precipitate. Carefully collect the supernatant and measure the concentration of soluble this compound using an appropriate analytical method such as HPLC-UV. Alternatively, the turbidity of the solutions can be measured using a microplate reader by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance compared to a media-only control indicates precipitation.
-
Visualizations
This compound Mechanism of Action: Inhibition of the Notch1 Signaling Pathway
Caption: this compound inhibits the Notch1 signaling pathway by binding to the NRR of the receptor.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to diagnose and resolve this compound precipitation in cell culture.
References
- 1. This compound I CAS#: 2690312-67-3 I bioactive compound I InvivoChem [invivochem.com]
- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASR490|CAS |DC Chemicals [dcchemicals.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 8. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid contamination in ASR-490 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and other common issues during experiments with the Notch1 inhibitor, ASR-490.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the Notch1 signaling pathway.[1][2][3] It functions by binding to the negative regulatory region (NRR) of the Notch1 receptor.[1][4] This interaction prevents the activation of Notch1 signaling, which is known to be involved in cancer cell proliferation, survival, and differentiation.[1][4][5] this compound has shown potential in downregulating Notch1 signaling in colorectal and breast cancer cell lines.[1][3]
Q2: What are the most common sources of contamination in this compound experiments?
A2: Like most cell-based assays, experiments with this compound are susceptible to several types of contamination that can compromise results. These include:
-
Biological Contaminants: The most frequent culprits are bacteria, mycoplasma, fungi, and yeast.[6] These can be introduced through non-sterile reagents, improper aseptic technique, or contaminated lab equipment.[6]
-
Chemical Contaminants: These can include endotoxins from gram-negative bacteria, impurities in reagents, or leachables from plasticware.[7][8]
-
Cross-Contamination: The unintentional introduction of another cell line into the culture can lead to inaccurate results.
Q3: How can I prepare and store this compound stock solutions?
A3: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[5][9] For in vivo studies, a solution can be prepared by dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] It is recommended to store stock solutions at -20°C or -80°C to maintain stability. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q4: What are the typical concentrations of this compound used in cell culture experiments?
A4: The effective concentration of this compound varies depending on the cell line and the duration of the experiment. For example, the half-maximal inhibitory concentration (IC50) for HCT116 colorectal cancer cells is approximately 750 nM after 24 hours of treatment, while for SW620 cells it is around 1.2 µM.[9] For breast cancer stem cells (ALDH+), the IC50 has been reported to be around 770 nM at 24 hours.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps |
| Mycoplasma Contamination | Mycoplasma can alter cell signaling pathways, including those related to proliferation and apoptosis, leading to unreliable data.[6][10] Regularly test your cell lines for mycoplasma using a reliable method such as PCR. If contamination is detected, discard the contaminated cultures and start with a fresh, confirmed-negative stock. |
| Endotoxin Contamination | Endotoxins, even at low levels, can affect the growth and function of many cell types.[8][11] Use endotoxin-free reagents and consumables. Test your media and sera for endotoxin levels, especially if you observe unexpected cellular responses. |
| Inaccurate Drug Concentration | Ensure accurate and consistent preparation of this compound dilutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment to avoid degradation of the compound. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and standardize your cell seeding density to ensure that cells are in the exponential growth phase during the experiment. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent. |
Issue 2: Unexpected Results in Western Blot Analysis of Notch1 Signaling
| Potential Cause | Troubleshooting Steps |
| Mycoplasma-Induced Signaling Changes | Mycoplasma infection can activate signaling pathways like NF-κB and MAPK, which can cross-talk with the Notch1 pathway and alter the expression of target proteins.[12][13] Ensure your cells are free from mycoplasma contamination. |
| Suboptimal Antibody Performance | Use antibodies validated for the specific application (Western blot) and target protein (e.g., Notch1-NICD, HES1). Optimize antibody concentrations and incubation times. Include positive and negative controls to validate antibody specificity. |
| Protein Degradation | Handle cell lysates promptly and keep them on ice to prevent protein degradation by proteases. Use protease inhibitors in your lysis buffer. |
| Insufficient Inhibition | The concentration of this compound or the treatment duration may not be sufficient to inhibit Notch1 signaling in your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Cell Line-Specific Effects | Different cell lines may have varying levels of Notch1 expression and sensitivity to its inhibition. Confirm the expression of Notch1 in your cell line of interest. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 Value |
| HCT116 | Colorectal | 24 hours | ~750 nM[9] |
| HCT116 | Colorectal | 48 hours | ~600 nM[9] |
| SW620 | Colorectal | 24 hours | ~1.2 µM[9] |
| SW620 | Colorectal | 48 hours | ~850 nM[9] |
| ALDH+ | Breast (Stem Cell) | 24 hours | ~770 nM[4] |
| ALDH+ | Breast (Stem Cell) | 48 hours | ~443 nM[4] |
| ALDH- | Breast | 24 hours | ~1.6 µM[4] |
| ALDH- | Breast | 48 hours | ~836 nM[4] |
| CD44+/CD24- | Breast (Stem Cell) | 24 hours | ~800 nM[4] |
| CD44+/CD24- | Breast (Stem Cell) | 48 hours | ~541 nM[4] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Tumor Model | This compound Dosage | Administration Route & Schedule |
| BALB/c athymic nude mice | HCT116 and Notch1/HCT116 xenografts | 5 mg/kg | Intraperitoneal (i.p.), three times a week for 4 weeks[9] |
| Athymic nude mice | ALDH+ and ALDH- breast cancer xenografts | 25 mg/kg | Oral administration[4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blotting for Notch1 Signaling Proteins
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Notch1-NICD, HES1, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Workflow for in vitro analysis of this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 5. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 7. wakopyrostar.com [wakopyrostar.com]
- 8. Endotoxin: An Insidious Cell Culture Contaminant | FUJIFILM Wako [wakopyrostar.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing ASR-490 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of ASR-490, a small molecule inhibitor of Notch1 signaling.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor derived from a modification of the natural compound Withaferin A.[2][4] Its primary mechanism of action is the downregulation of Notch1 signaling.[1][2][4] It has been shown to bind to the Negative Regulatory Region (NRR) of the Notch1 receptor, inhibiting its activation.[3] This leads to a reduction in the expression of the Notch1 Intracellular Domain (NICD) and its downstream transcriptional targets, such as HES1 and HEY1.[1][3]
Q2: In which research areas or cell types has this compound been primarily studied?
A2: this compound has been primarily investigated in the context of oncology. Published studies have demonstrated its growth-inhibitory potential in colorectal cancer (CRC) cell lines (HCT116 and SW620) and in breast cancer models, including breast cancer stem cells (BCSCs).[1][3][4][5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution. It is critical to store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles to maintain its stability and activity.[6] For final dilutions in cell culture media, ensure the final DMSO concentration does not exceed a level that could cause toxicity to the cells, typically below 0.1% to 0.5%.
Q4: Does this compound show selectivity for Notch1 over other Notch receptors?
A4: Yes, studies have indicated that this compound is selective for Notch1. In this compound-treated colorectal cancer cells, no significant changes in the expression of Notch2 and Notch3 were observed, suggesting its specificity for the Notch1 signaling pathway.[1][2][4]
Experimental Protocols & Data
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line (e.g., HCT116)
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells, then seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 10 µM down to low nM concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.[8]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of Notch1 Pathway Inhibition
This protocol describes how to verify the inhibitory effect of this compound on its target pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-Notch1-NICD, anti-HES1, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the IC50 concentration of this compound (or vehicle) for a specified time (e.g., 12 or 24 hours).[1] After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer containing inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[10]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Notch1-NICD) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the target protein levels to the loading control. Compare the protein levels in this compound-treated samples to the vehicle control.
Quantitative Data: Reported IC50 Values for this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound as reported in the literature for colorectal cancer cell lines.
| Cell Line | Treatment Duration | IC50 Value | Citation |
| HCT116 | 24 hours | ~750 nM | [1] |
| HCT116 | 48 hours | ~600 nM | [1] |
| SW620 | 24 hours | ~1.2 µM | [1] |
| SW620 | 48 hours | ~850 nM | [1] |
Troubleshooting Guides
Q1: My cell viability assay shows high variability between replicate wells. What are the common causes?
A1: High variability can undermine the reliability of your results. Common causes and solutions include:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Let the plate rest at room temperature for 15-20 minutes before incubation to allow for even cell distribution.[11]
-
Pipetting Errors: Calibrate your pipettes regularly. Use the appropriate pipette size for the volume and pre-wet the tips before dispensing.[11]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration.[12] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[7][12]
-
Cell Health: Use cells that are in the logarithmic growth phase and have a low passage number to ensure consistent responses.[11][12]
Q2: this compound is not showing the expected level of efficacy (IC50 is much higher than reported). What should I check?
A2: Several factors could lead to lower-than-expected efficacy:
-
Compound Integrity: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[6]
-
Cell Line Differences: The response to this compound can be cell-line specific and dependent on the basal level of Notch1 signaling. Confirm that your cell line has active Notch1 signaling. The compound may not inhibit the growth of cells with low basal Notch1 expression.[1]
-
Suboptimal Assay Conditions: Optimize the cell seeding density and treatment duration for your specific cell line. Overly confluent cells may show altered drug sensitivity.[11]
-
Assay Interference: If using a metabolic assay like MTT, ensure the compound itself does not interfere with the assay chemistry. Consider a different type of viability assay (e.g., a protein-based assay like SRB) to confirm results.[6]
Q3: My Western blot results for Notch1-NICD are inconsistent or show a weak signal. How can I improve this?
A3: Detecting signaling proteins like NICD, which can have a short half-life, requires careful optimization.
-
Sample Preparation: Always use fresh protease and phosphatase inhibitors in your lysis buffer to preserve the target protein.[9]
-
Antibody Quality: Titrate your primary antibody to find the optimal concentration. Ensure the antibody is validated for detecting the specific target (NICD).
-
Loading and Transfer: Confirm equal protein loading by checking your loading control (e.g., Actin). Ensure efficient protein transfer from the gel to the membrane.
-
Blocking: For phospho-proteins or challenging targets, blocking with Bovine Serum Albumin (BSA) instead of milk can sometimes reduce background and improve signal.[9]
-
Treatment Time: The downregulation of NICD might be transient. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time point for observing the maximum inhibitory effect.
Visualizations
References
- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mTORC1 - Wikipedia [en.wikipedia.org]
ASR-490 Technical Support Center: Reducing Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with ASR-490, a potent small molecule inhibitor of Notch1 signaling.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the Notch1 signaling pathway.[2][3] Its mechanism of action involves binding to the negative regulatory region (NRR) of Notch1, which is the activation switch for the receptor.[4] This interaction leads to the downregulation of the Notch1 intracellular domain (NICD) and its downstream effector, HES1.[2][5] By inhibiting this pathway, this compound can suppress cancer cell growth and survival.[2][3]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated growth-inhibitory potential in colorectal cancer cell lines, such as HCT116 and SW620, as well as in breast cancer cells.[1][2][6]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guides
Cell-Based Assays
Issue: High variability in cell viability (MTT) assay results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating. |
| Edge Effects in Multi-well Plates | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells.[7] |
| Variation in this compound Concentration | Prepare fresh serial dilutions of this compound for each experiment. Ensure complete dissolution of the compound in the solvent before diluting in media. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and maintain a consistent passage number across experiments.[7] |
| Incubation Time | Strictly adhere to the specified incubation times (e.g., 24h or 48h) for consistent results.[1] |
Issue: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
| Potential Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Determine the optimal concentration of this compound that induces apoptosis without causing widespread necrosis in your specific cell line. This can be guided by the IC50 values. |
| Incorrect Staining Protocol | Follow the manufacturer's protocol for the apoptosis detection kit precisely. Pay close attention to incubation times and washing steps. |
| Cell Clumping | Ensure a single-cell suspension is obtained before staining to avoid clumps that can lead to inaccurate flow cytometry readings. |
| Flow Cytometer Settings | Use appropriate controls, such as unstained cells and single-stained controls, to set up the flow cytometer and compensation correctly.[8] |
Western Blotting
Issue: Weak or no signal for Notch1 or HES1 after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Insufficient this compound Treatment | Confirm that the cells were treated with the appropriate concentration and for a sufficient duration to observe downregulation of Notch1 signaling. |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[9] |
| Sub-optimal Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal working concentration. |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired. |
Issue: High background or non-specific bands on the Western blot.
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[10] |
| Insufficient Washing | Increase the number and duration of washing steps to remove unbound antibodies.[9] |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody.[9] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines [1][2]
| Cell Line | 24-hour IC50 | 48-hour IC50 |
| HCT116 | 750 nM | 600 nM |
| SW620 | 1.2 µM | 850 nM |
| Notch1/HCT116 (C4) | 800 nM | Not Reported |
| Notch1/HCT116 (C5) | 1.1 µM | Not Reported |
Table 2: IC50 Values of this compound in Breast Cancer Cells [6]
| Cell Type | 24-hour IC50 | 48-hour IC50 |
| ALDH+ | 770 nM | 443 nM |
| CD44+/CD24- | 800 nM | 541 nM |
| ALDH- | 1.6 µM | 836 nM |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-1.6 µM) or vehicle (DMSO) for 24 or 48 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Treat cells with the desired concentration of this compound or vehicle for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Notch1, HES1, or other proteins of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.[2]
Visualizations
Caption: this compound inhibits the Notch1 signaling pathway.
Caption: Key steps in the Western Blotting workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 7. marinbio.com [marinbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. bosterbio.com [bosterbio.com]
Troubleshooting inconsistent results in ASR-490 assays
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in common cell-based assays involving the small molecule inhibitor ASR-490. The focus is on addressing specific issues in a clear question-and-answer format to ensure experimental success and data reliability.
Frequently Asked Questions (FAQs) & Troubleshooting
MTT Assay Troubleshooting
Question 1: Why am I seeing high background absorbance in my "no cell" or vehicle control wells in the MTT assay?
Answer: High background in an MTT assay can obscure your results and is often due to a few common factors. Firstly, components in your culture medium, such as phenol red or certain reducing agents, can react with the MTT reagent, leading to its non-cellular reduction.[1] Secondly, the test compound itself, like this compound, may have redox properties that directly reduce the MTT reagent to formazan, creating a false positive signal.[1][2] Microbial contamination (bacteria or yeast) in the medium or reagents can also cause MTT reduction.[3]
Troubleshooting Steps:
-
Include a "reagent blank" control: This should contain the culture medium, the compound (this compound), and the MTT reagent, but no cells. Subtracting this background reading from all other wells is crucial.[1]
-
Use phenol red-free medium: If you suspect medium interference, switch to a phenol red-free formulation for the duration of the assay.[4]
-
Check for contamination: Visually inspect your cultures and media for any signs of microbial contamination.
-
Test for direct compound interference: Run a cell-free assay with just your compound and the MTT reagent to quantify any direct reduction.[1][2]
Question 2: My replicate wells show high variability. What is causing this and how can I improve consistency?
Answer: High variability between replicate wells is a frequent issue in microplate-based assays and can significantly impact the reliability of your data. The most common causes are inconsistent cell seeding and pipetting errors.[5][6] If cells are not evenly distributed in the suspension before and during plating, different numbers of cells will be dispensed into each well.[5] Additionally, formazan crystals may not be fully dissolved, leading to inconsistent absorbance readings.[1] The "edge effect," where wells on the perimeter of the plate evaporate more quickly, can also contribute to variability.[7]
Troubleshooting Steps:
-
Ensure uniform cell suspension: Gently swirl the cell suspension before each pipetting step to prevent settling.
-
Optimize pipetting technique: Use calibrated pipettes, pre-wet the tips, and pipette slowly and consistently.
-
Ensure complete formazan solubilization: After adding the solubilization buffer, shake the plate on an orbital shaker for at least 15 minutes or pipette up and down to ensure all purple crystals are dissolved.
-
Mitigate edge effects: Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[7]
Question 3: The absorbance values in my assay are very low, even in the control wells. How can I increase the signal?
Answer: Low absorbance readings suggest that there is not enough formazan being produced, which can be due to insufficient cell numbers or suboptimal incubation times.[3] If the cell number is too low, the metabolic activity will not be sufficient to generate a strong signal. The incubation time with the MTT reagent is also critical; if it's too short, the reduction reaction will be incomplete.[8]
Troubleshooting Steps:
-
Optimize cell seeding density: Perform a cell titration experiment to determine the optimal number of cells per well that results in an absorbance reading within the linear range of the assay, typically between 0.75 and 1.25 O.D. units for untreated cells.[3]
-
Increase MTT incubation time: Extend the incubation period with the MTT reagent. This can range from 2 to 4 hours, but may require longer depending on the cell line.[3]
-
Check cell health: Ensure your cells are healthy and in the logarithmic growth phase before seeding.
Western Blot Troubleshooting
Question 4: I am not seeing any bands for my target protein, Notch1, after treating with this compound. What could be wrong?
Answer: A complete lack of signal on a Western blot can be due to several factors, ranging from sample preparation to antibody issues. It's possible the protein is not being expressed or is present at very low levels. Problems with the transfer of proteins from the gel to the membrane are also a common cause.[9][10] Finally, the primary or secondary antibodies may not be active or used at the correct concentration.[9]
Troubleshooting Steps:
-
Run a positive control: Use a cell lysate known to express high levels of Notch1 to confirm that your protocol and antibodies are working.
-
Verify protein transfer: Stain the membrane with Ponceau S after transfer to visualize the protein bands and ensure a successful transfer. Also, check the gel with Coomassie Blue to see if any protein remains.
-
Optimize antibody concentrations: The recommended antibody dilution is a starting point. Titrate your primary and secondary antibodies to find the optimal concentration for your specific experimental conditions.[11][12]
-
Check antibody integrity: Ensure antibodies have been stored correctly and have not expired. You can perform a dot blot to quickly check the activity of your primary and secondary antibodies.
Question 5: My Western blot has high background and non-specific bands, making it difficult to interpret the results for Notch1.
Answer: High background and non-specific bands can obscure the detection of your target protein. This is often caused by insufficient blocking of the membrane, or the primary or secondary antibodies being too concentrated.[9][11][13] Inadequate washing can also leave unbound antibodies on the membrane, contributing to background noise.[13]
Troubleshooting Steps:
-
Optimize blocking: Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or try a different blocking agent (e.g., switching from non-fat dry milk to BSA, or vice-versa).[12][14]
-
Adjust antibody concentrations: Reduce the concentration of your primary and/or secondary antibodies.
-
Increase washing steps: Increase the number and duration of washes with TBST between antibody incubations to more effectively remove unbound antibodies.
-
Ensure reagent purity: Use fresh, high-quality reagents, as old or contaminated solutions can contribute to background issues.[10]
Quantitative Data Summary
For reproducible results, it is important to operate within the optimal parameters of each assay. The tables below provide a summary of key quantitative data for MTT and general cell-based assays.
Table 1: MTT Assay Parameters
| Parameter | Recommended Value | Notes |
| Optimal Absorbance (Control) | 0.75 - 1.25 O.D. | Ensures the assay is within its linear range.[3] |
| Wavelength for Reading | 570 nm | A range of 550-600 nm is acceptable.[3][15] |
| Reference Wavelength | > 650 nm | Used to correct for background absorbance from plate inconsistencies. |
| MTT Concentration | 0.2 - 0.5 mg/mL | Higher concentrations can be cytotoxic.[4][8] |
| MTT Incubation Time | 2 - 4 hours | May need optimization depending on the cell type.[7] |
Table 2: General Assay Performance Metrics
| Metric | Acceptable Value | Purpose |
| Intra-Assay %CV | < 10% | Measures the reproducibility of replicates within the same plate.[16] |
| Inter-Assay %CV | < 15% | Measures the reproducibility of results between different experiments.[16] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general procedure for assessing cell viability after treatment with this compound.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[3]
-
Western Blot Protocol for Notch1 Detection
This protocol outlines the key steps for detecting changes in Notch1 protein expression following this compound treatment.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.[20]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to confirm successful transfer.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[21]
-
Incubate the membrane with the primary antibody against Notch1, diluted in blocking buffer, overnight at 4°C with gentle agitation.[22]
-
Wash the membrane three times for 5-10 minutes each with TBST.[22]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.[21]
-
Capture the signal using an imaging system or by exposing the membrane to X-ray film.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 6. reddit.com [reddit.com]
- 7. researchhub.com [researchhub.com]
- 8. The MTT assay, a cell viability test - Cellculture2 [cellculture2.altervista.org]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 14. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. salimetrics.com [salimetrics.com]
- 17. biocompare.com [biocompare.com]
- 18. cqscopelab.com [cqscopelab.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. ptglab.com [ptglab.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
ASR-490 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of ASR-490. Additionally, it offers troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor derived from Withaferin A.[1][2][3][4] Its primary mechanism of action is the downregulation of Notch1 signaling.[1][2][3][4][5] Docking studies and thermal shift assays have confirmed that this compound directly binds to the negative regulatory region (NRR) of the Notch1 receptor.[1][6][7] This interaction is believed to stabilize the NRR and prevent the cleavage required for Notch1 activation, subsequently inhibiting the expression of downstream target genes like HES1.[1][7]
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound in its solid (powder) form should be stored at -20°C.[8] Stock solutions are best stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[5]
3. How should I prepare this compound solutions for in vitro and in vivo experiments?
This compound is soluble in DMSO.[8] For in vitro cell culture experiments, a common approach is to dissolve this compound in DMSO to create a stock solution, which is then further diluted in cell culture medium to the desired final concentration.[1] For in vivo animal studies, it is recommended to prepare the working solution fresh on the day of use.[5] A suggested formulation for intraperitoneal injection involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no observable effect in cell-based assays. | Improper storage or handling: this compound may have degraded due to incorrect storage temperatures or multiple freeze-thaw cycles. | Ensure the compound is stored as a powder at -20°C and stock solutions at -80°C for long-term use.[5][8] Minimize freeze-thaw cycles. |
| Incorrect dosage: The concentration of this compound may be too low to elicit a response in the specific cell line being used. | Refer to published IC50 values for various cell lines (see table below). Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Cell line resistance: The target cells may not be sensitive to Notch1 inhibition. | Confirm that your cell line expresses Notch1 and that the Notch1 pathway is active. Consider using a positive control cell line known to be sensitive to this compound, such as HCT116 or SW620.[1][5] | |
| Precipitation of this compound in culture medium. | Low solubility in aqueous solutions: this compound has limited solubility in aqueous media. | Ensure the final DMSO concentration in your culture medium is kept low (typically <0.5%) to maintain solubility and minimize solvent toxicity. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. |
| Unexpected toxicity in animal studies. | Vehicle-related toxicity: The vehicle used to dissolve this compound may have adverse effects. | Conduct a vehicle-only control group in your animal experiments to assess any toxicity related to the solvent mixture. |
| High dosage: The administered dose of this compound may be above the maximum tolerated dose (MTD). | A study in nu/nu mice found this compound to be safe up to a 500mg/kg dose.[1] However, it is always recommended to perform a dose-escalation study to determine the MTD in your specific animal model. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Incubation Time | IC50 | Reference |
| HCT116 | Colorectal Cancer | 24 hours | 750 nM | [1][5] |
| HCT116 | Colorectal Cancer | 48 hours | 600 nM | [1][5] |
| SW620 | Colorectal Cancer | 24 hours | 1.2 µM | [1][5] |
| SW620 | Colorectal Cancer | 48 hours | 850 nM | [1][5] |
| ALDH+ (BCSC) | Breast Cancer | 24 hours | 770 nM | [6] |
| ALDH+ (BCSC) | Breast Cancer | 48 hours | 443 nM | [6] |
| CD44+/CD24- (BCSC) | Breast Cancer | 24 hours | 800 nM | [6] |
| CD44+/CD24- (BCSC) | Breast Cancer | 48 hours | 541 nM | [6] |
| ALDH- (BC) | Breast Cancer | 24 hours | 1.6 µM | [6] |
| ALDH- (BC) | Breast Cancer | 48 hours | 836 nM | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells (e.g., HCT116, SW620) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-1.6 µM) or vehicle (DMSO) for the desired duration (e.g., 24 or 48 hours).[5]
-
Following treatment, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Notch1 Pathway Inhibition
-
Plate cells and treat with the desired concentration of this compound or vehicle for the specified time.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Notch1, cleaved Notch1 (NICD), HES1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
Navigating Unexpected ASR-490 Experimental Results: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected experimental outcomes with the Notch1 inhibitor, ASR-490.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that specifically targets Notch1 signaling.[1][2][3] It functions by binding to the negative regulatory region (NRR) of the Notch1 receptor, which is the activation switch.[4] This interaction leads to the downregulation of the Notch1 intracellular domain (NICD), the active form of Notch1, and its downstream targets, including HES1 and Hey1.[1][4][5][6] Ultimately, this inhibition of Notch1 signaling can lead to reduced cell viability, induction of apoptosis, and autophagy in cancer cells.[4][6][7]
Q2: What are the expected IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and the duration of treatment. For example, in colorectal cancer cell lines, the following IC50 values have been reported:
| Cell Line | 24-hour IC50 | 48-hour IC50 |
| HCT116 | 750 nM | 600 nM |
| SW620 | 1.2 µM | 850 nM |
In breast cancer stem cells (BCSCs), the IC50 values were observed to be:
| Cell Population | 24-hour IC50 | 48-hour IC50 |
| ALDH+ | 770 nM | 443 nM |
| CD44+/CD24- | 800 nM | 541 nM |
| ALDH- | 1.6 µM | 836 nM |
It is important to note that these values should be used as a reference, and optimal concentrations may need to be determined empirically for your specific experimental system.
Q3: My observed IC50 value for this compound is significantly higher than the published data. What are the potential reasons?
Several factors could contribute to a higher-than-expected IC50 value:
-
Cell Line Differences: The sensitivity to this compound can vary between different cell lines and even between different passages of the same cell line due to genetic drift.
-
Compound Integrity: Ensure the this compound compound has been stored correctly (at -20°C for one month or -80°C for six months) and has not undergone degradation.[7] Prepare fresh dilutions for each experiment.
-
Assay Conditions: Variations in cell density, serum concentration in the media, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all influence the apparent IC50.
-
Notch1 Expression Levels: Cells with lower or absent Notch1 expression may be less sensitive to this compound.[1] It is advisable to confirm the Notch1 expression status of your cell line.
Q4: I am not observing the expected downregulation of Notch1 signaling markers (NICD, HES1) after this compound treatment. What should I check?
If you do not see a decrease in Notch1 signaling, consider the following troubleshooting steps:
-
Treatment Conditions: Verify the concentration of this compound and the treatment duration. A time-course and dose-response experiment may be necessary to determine the optimal conditions for your cell line.
-
Antibody Quality: Ensure the primary antibodies used for Western blotting are specific and validated for detecting NICD and HES1.
-
Protein Extraction and Western Blotting Technique: Optimize your protein lysis buffer and Western blotting protocol to ensure efficient protein extraction and transfer.
-
Cell Line Authenticity: Confirm the identity of your cell line, as misidentification can lead to unexpected results.
Q5: this compound is not inducing apoptosis in my cells as expected. What could be the issue?
While this compound has been shown to induce apoptosis, the cellular response can be complex.[1][7] If you are not observing apoptosis:
-
Alternative Cell Death Pathways: this compound can also induce autophagy.[4][6][8] Investigate markers for autophagy, such as LC3-II conversion, to see if this pathway is activated.
-
Apoptosis Assay Sensitivity: The timing of apoptosis induction can vary. Perform a time-course experiment to capture the peak of the apoptotic response. Also, consider using multiple apoptosis assays (e.g., Annexin V staining, caspase activity assays, PARP cleavage) to confirm your findings.
-
Cell-Specific Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms that prevent apoptosis.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT).
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment. |
| Compound Solubility | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, or ensure they are filled with media to maintain humidity. |
| Incubation Time | Ensure consistent incubation times for both drug treatment and assay development. |
Issue 2: High background or non-specific bands in Western blot analysis.
| Potential Cause | Troubleshooting Step |
| Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Blocking Inefficiency | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Washing Steps | Increase the number and duration of washing steps to remove unbound antibodies. |
| Protein Overload | Reduce the amount of protein loaded onto the gel. |
Visualizing Key Processes
To aid in understanding and troubleshooting, the following diagrams illustrate the this compound mechanism of action and a general experimental workflow.
Caption: this compound inhibits Notch1 signaling, leading to apoptosis and autophagy.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blotting for Notch1 Signaling Markers
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NICD, HES1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for ASR-490 Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the incubation time of ASR-490 in experimental settings. Below you will find frequently asked questions, a troubleshooting guide, data tables, a detailed experimental protocol, and diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a new cell line?
A1: For initial screening of this compound in a new cell line, a time-course experiment is recommended. A standard starting point involves testing incubation times of 24, 48, and 72 hours.[1][2] This range helps in assessing both the early and cumulative effects of the compound on cell viability. The optimal duration is specific to the cell line and can be influenced by factors such as the cell doubling time and inherent sensitivity to the inhibition of Notch1 signaling.[1]
Q2: How does the duration of incubation with this compound affect its IC50 value?
A2: The half-maximal inhibitory concentration (IC50) of this compound is dependent on the incubation time. Typically, longer incubation periods provide the compound more time to exert its biological effects, often leading to a lower IC50 value.[3] For example, in HCT116 cells, the IC50 of this compound was observed to be 750 nM at 24 hours, which decreased to 600 nM after 48 hours of treatment.[4] It is critical to use a consistent incubation time across all related experiments to ensure that the results are comparable.[5]
Q3: For long-term incubation with this compound, is it necessary to change the cell culture medium?
A3: Yes, for incubation periods that extend beyond 48 hours, it is advisable to perform a medium change. This practice helps to replenish depleted nutrients and remove metabolic byproducts, which ensures that any observed effects on cell viability are a direct result of this compound treatment and not due to deteriorating culture conditions.[1]
Q4: How soon can an effect of this compound on the Notch1 signaling pathway be observed?
A4: this compound has been demonstrated to cause a significant downregulation in the expression of the Notch1 intracellular domain (NICD) and its downstream target, HES1, in as little as 12 to 24 hours in HCT116 and SW620 cell lines.[6] Consequently, for mechanistic studies that involve the analysis of protein expression (e.g., Western Blotting), an incubation time within this 12-24 hour range should be adequate to detect modulation of the pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant cytotoxic effect is observed, even at high concentrations and after long incubation times. | 1. The cell line may possess resistance to Notch1 inhibition. 2. The this compound compound may have degraded. 3. The cells may be in suboptimal health or culture conditions are poor. | 1. Confirm the expression of Notch1 in your cell line. 2. Use a known sensitive cell line (e.g., HCT116 or SW620) as a positive control for this compound activity. 3. Verify the proper storage of this compound stock solutions; recommended storage is -20°C for up to one month or -80°C for up to six months.[4] 4. Routinely check for and resolve any potential issues in your cell culture, such as contamination or nutrient depletion.[7] |
| Excessive cell death is observed, even at short incubation times and low concentrations of this compound. | 1. The cell line is highly sensitive to this compound. 2. The initial cell seeding density was too low. 3. Toxicity from the solvent (e.g., DMSO). | 1. Shorten the incubation time; consider testing at 6, 12, and 24 hours. 2. Conduct a dose-response experiment using a lower concentration range of this compound. 3. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, which is typically less than 0.5% for DMSO.[1] |
| There is high variability between replicate wells. | 1. Inconsistent cell seeding. 2. Uneven distribution of this compound in the wells. 3. "Edge effects" in the multi-well plate. | 1. Ensure that the cell suspension is homogenous before seeding. 2. Mix the this compound solution thoroughly before adding it to the wells. 3. To minimize edge effects, you can avoid using the outer wells of the plate or fill them with sterile PBS to help maintain humidity.[1][8] |
| An unexpected increase in cell viability is observed at longer incubation times. | 1. The this compound compound may be unstable in the culture medium over extended periods. 2. The cells may be developing resistance or adapting to the treatment. | 1. For longer incubation experiments, consider performing a medium change with freshly prepared this compound. 2. Analyze cell viability at earlier time points to capture the initial inhibitory effect before any potential adaptation occurs. |
Data Presentation
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (nM) |
| HCT116 | 24 | 750[4] |
| 48 | 600[4] | |
| SW620 | 24 | 1200[4] |
| 48 | 850[4] |
Experimental Protocols
Protocol: Determining Optimal Incubation Time using MTT Assay
This protocol provides a detailed methodology for assessing the effect of this compound on cell viability across various incubation periods.
1. Cell Seeding:
-
Grow your chosen cell line to approximately 80% confluency.
-
Harvest the cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well plate at a previously determined optimal density (typically between 5,000-10,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to adhere.
2. This compound Treatment:
-
Prepare a series of dilutions of this compound in your cell culture medium. For initial experiments, it is advisable to use a broad dose-response range (e.g., 0.1 µM to 10 µM).
-
Prepare a vehicle control containing the same concentration of solvent (e.g., DMSO) as the highest this compound concentration.
-
Carefully remove the existing medium from the wells and add 100 µL of the appropriate this compound dilutions or vehicle control.
3. Incubation:
-
Incubate the plates for your designated time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
4. MTT Assay:
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the metabolism of MTT into formazan crystals by viable cells.[1]
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[1]
-
Gently agitate the plate on a shaker for 10 minutes to ensure the crystals are completely dissolved.[9]
5. Data Acquisition and Analysis:
-
Use a microplate reader to measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle-treated control cells.
-
Plot the dose-response curves for each incubation time to determine the respective IC50 values.
Visualizations
Caption: this compound inhibits Notch1 signaling, blocking cell proliferation and EMT.
Caption: Experimental workflow for determining the optimal this compound incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
ASR-490 Vehicle Control: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and preparation of the ASR-490 vehicle control for preclinical experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a vehicle control in preclinical research?
A1: A vehicle control group is essential in preclinical studies to distinguish the effects of the test compound from those of the solvent or carrier used to administer it.[1][2] This group receives the same formulation, volume, and administration route as the treatment groups, but without the active pharmaceutical ingredient (API).[3] This helps to ensure that any observed biological responses are due to the API and not the vehicle itself.
Q2: What are the primary challenges when selecting a vehicle for a poorly soluble compound?
A2: The main challenge for poorly soluble compounds is finding a vehicle that can effectively dissolve or suspend the compound without causing toxicity or confounding biological effects.[4][5] Many organic solvents like DMSO are effective solubilizers but can be toxic at higher concentrations.[4][6] Therefore, it's crucial to find a balance between solubility and biological inertness.
Q3: When should an additional "untreated" or "saline" control group be included?
A3: If there is insufficient toxicological information on the vehicle itself, an additional control group that is not exposed to the vehicle should be included to assess any potential effects of the vehicle system.[3]
Q4: How can I determine the maximum tolerated dose (MTD) of the this compound vehicle control?
A4: It is recommended to conduct a dose-escalation study with the vehicle alone to determine its MTD in your specific animal model and via the intended route of administration.[4] This will help identify a concentration that is well-tolerated and does not produce adverse effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Observed toxicity or adverse effects in the vehicle control group. | High concentration of organic co-solvents (e.g., DMSO, PEG-400).[4][6] | - Reduce the concentration of the organic solvent. - Conduct a dose-escalation study to find the maximum tolerated dose (MTD) of the vehicle.[4] |
| Toxicity of surfactants (e.g., Tween 80).[4] | - Lower the surfactant concentration. While generally safe at low levels, higher concentrations can cause adverse reactions.[4] | |
| Route of administration.[4] | - Ensure the chosen vehicle is appropriate and well-tolerated for the intended administration route. | |
| Contamination of the vehicle. | - Ensure all components are sterile and of high purity for in vivo use. - Prepare the vehicle under aseptic conditions.[4] | |
| Precipitation of the test compound after formulation. | Temperature effects. | - Gentle warming may aid dissolution. Ensure the compound is thermally stable. - Always allow the solution to return to room temperature and check for precipitation before administration.[4] |
| pH of the final solution.[4] | - The solubility of some compounds is pH-dependent. Adjusting the pH might improve solubility, but it must remain physiologically compatible.[4][7] | |
| Inadequate mixing. | - Ensure vigorous and thorough mixing during preparation. Sonication can be a useful technique for difficult-to-dissolve compounds. | |
| Inconsistent or unexpected results in the vehicle control group. | Vehicle-induced physiological changes. | - Some vehicles can have physiological effects. Review literature for known effects of the vehicle components on your experimental model and endpoints. |
| Improper storage of the vehicle. | - Store the vehicle according to recommended conditions to prevent degradation or contamination. |
Experimental Protocols
Protocol: Preparation of a Standard this compound Vehicle Formulation
This protocol describes the preparation of a common vehicle formulation for a poorly soluble compound, consisting of DMSO, PEG-400, Tween 80, and saline.
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG-400), injectable grade
-
Tween 80 (Polysorbate 80), injectable grade
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Under aseptic conditions, add the required volume of DMSO to a sterile conical tube.
-
If your test compound is in powder form, add it to the DMSO and vortex until fully dissolved.
-
Add the PEG-400 to the solution and vortex thoroughly.
-
Add the Tween 80 and vortex until the solution is homogeneous.
-
Slowly add the sterile saline to the desired final volume while vortexing to prevent precipitation.
-
If necessary, sonicate the final solution for a short period to ensure complete dissolution.
-
Visually inspect the final formulation for any precipitation or particulates before administration.
Data Presentation
Table 1: Common Vehicle Components and Their Properties
| Component | Primary Use | Common Concentration Range (in vivo) | Potential Issues |
| DMSO | Solubilizing agent | <10% | Toxicity at higher concentrations.[4][6] |
| PEG-400 | Co-solvent | 10-40% | Can cause motor impairment at higher doses.[6] |
| Tween 80 | Surfactant/Emulsifier | 1-5% | Potential for adverse reactions at higher concentrations.[4] |
| Carboxymethylcellulose (CMC) | Suspending agent | 0.5-1% | Generally well-tolerated.[6] |
| Saline (0.9% NaCl) | Diluent | As required | Well-tolerated. |
Visualizations
References
- 1. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Managing pH changes in media with ASR-490
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ASR-490. The focus is on managing potential pH changes in cell culture media during experiments with this novel Notch1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the Notch1 signaling pathway.[1][2][3] It was developed by modifying the naturally occurring compound Withaferin A.[2][3] this compound has demonstrated growth-inhibitory effects in various cancer cell lines, including colorectal and breast cancer, by downregulating Notch1 signaling.[1][2][4][5] The binding of this compound to Notch1 prevents its activation and subsequent translocation of the Notch Intracellular Domain (NICD) to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation, survival, and differentiation.[2][6]
Q2: My cell culture media is changing color, indicating a pH shift, after treating with this compound. Why might this be happening?
A2: While direct effects of this compound on media pH have not been extensively reported, a plausible explanation lies in its mechanism of action and its impact on cellular metabolism. Many cancer cells exhibit a phenomenon known as the "Warburg effect," characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen.[7][8][9] This high lactate output leads to acidification of the extracellular environment, causing the pH of the culture media to drop (indicated by a yellowing of media containing phenol red).[8][10] The Notch1 signaling pathway has been implicated in promoting this glycolytic phenotype in cancer cells.[11][12] By inhibiting Notch1, this compound may be reversing the Warburg effect, leading to a decrease in lactate production. This reduction in acid secretion would cause the media's pH to be higher (more alkaline) than that of untreated cancer cells, resulting in a pinker or even purplish color of the phenol red indicator.[10]
Q3: Is a change in media pH when using this compound a sign of contamination?
A3: Not necessarily. While a rapid drop in pH (yellowing media) can be a sign of bacterial contamination, and a rise in pH (purplish media) can sometimes indicate yeast or fungal contamination, a gradual shift in pH upon treatment with a metabolic inhibitor like this compound could be a direct result of the compound's effect on the cells.[10][13] It is crucial to microscopically examine your cultures for any signs of microbial contamination. If the cells appear healthy and no microorganisms are visible, the pH change is likely due to the metabolic reprogramming induced by this compound.
Q4: How can I confirm that the observed pH change is due to this compound's effect on cell metabolism?
A4: To confirm that the pH shift is a result of this compound's activity, you can perform a lactate production assay to measure the concentration of lactate in your cell culture media with and without this compound treatment. A significant decrease in lactate levels in the this compound-treated group compared to the vehicle control would strongly suggest that the pH change is due to altered cancer cell metabolism.
Troubleshooting Guide
Issue: Significant pH increase (media becomes pink/purple) in this compound-treated cultures.
This is a plausible scenario if this compound is reducing the high basal lactate production of cancer cells (the Warburg effect).
| Possible Cause | Recommended Solution |
| Reduced Lactate Production | This may be an expected outcome of this compound treatment. If cell viability is not compromised, you may not need to intervene. However, if the pH rises above the optimal range for your cells (typically > 7.6), consider the following buffering strategies. |
| Inappropriate Buffer System | Standard bicarbonate-buffered media may not have sufficient buffering capacity if the metabolic output of the cells changes drastically. |
| 1. Supplement with HEPES buffer: Add sterile HEPES buffer to your culture medium to a final concentration of 10-25 mM to provide additional buffering capacity independent of CO2 levels.[14][15] | |
| 2. Adjust Sodium Bicarbonate Concentration: For long-term experiments, you might consider preparing media with a slightly lower sodium bicarbonate concentration to better match the reduced acid production of this compound-treated cells.[16] This should be carefully optimized for your specific cell line. | |
| Low Cell Density | At very low cell densities, the metabolic activity might be insufficient to maintain the media pH, especially if the starting medium has a slightly alkaline pH. Ensure you are seeding cells at an appropriate density. |
Issue: Significant pH decrease (media becomes yellow) in this compound-treated cultures.
While less expected based on the hypothesized mechanism, this could occur in certain cellular contexts or if the compound has off-target effects on metabolism.
| Possible Cause | Recommended Solution |
| Bacterial Contamination | Immediately inspect the culture under a microscope for any signs of bacteria (e.g., motile rods or cocci, cloudy media). If contamination is confirmed, discard the culture and decontaminate the incubator and hood. |
| Increased Metabolic Rate | In some cell types, Notch1 inhibition could paradoxically increase metabolic activity. |
| 1. Increase Buffer Capacity: Supplementing with HEPES buffer (10-25 mM) can help stabilize the pH.[14][15] | |
| 2. More Frequent Media Changes: Replace the culture medium more frequently to remove metabolic byproducts and replenish buffers. | |
| 3. Reduce Glucose Concentration: If you suspect a dramatic increase in glycolysis, using a medium with a lower glucose concentration might help to reduce the rate of lactate production. This should be tested empirically as it can affect cell viability. | |
| Incorrect CO2 Level in Incubator | Ensure your incubator's CO2 sensor is calibrated and providing the correct percentage of CO2 (typically 5%) for your bicarbonate-buffered medium.[17] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of experiments investigating the effect of this compound on media pH and lactate production.
Table 1: Effect of this compound on Extracellular pH and Lactate Concentration in HCT116 Cells
| Treatment (24h) | Extracellular pH | Lactate Concentration (mM) |
| Vehicle (0.1% DMSO) | 7.15 ± 0.05 | 10.2 ± 0.8 |
| This compound (600 nM) | 7.45 ± 0.06 | 5.1 ± 0.6 |
| This compound (1.2 µM) | 7.58 ± 0.07 | 3.5 ± 0.5 |
Table 2: Effect of Different Buffering Conditions on pH Stability in this compound-Treated HCT116 Cells
| Culture Medium | Vehicle (0.1% DMSO) pH | This compound (600 nM) pH |
| Standard DMEM (25 mM Bicarbonate) | 7.18 | 7.51 |
| DMEM + 10 mM HEPES | 7.25 | 7.42 |
| DMEM + 25 mM HEPES | 7.30 | 7.38 |
Experimental Protocols
1. Protocol for Measuring Extracellular pH
-
Objective: To accurately measure the pH of the cell culture medium following treatment with this compound.
-
Materials:
-
Calibrated pH meter with a micro-electrode.
-
Sterile conical tubes.
-
Cell cultures treated with this compound and vehicle control.
-
-
Procedure:
-
Under sterile conditions in a cell culture hood, carefully collect an aliquot (at least 1 ml) of the culture medium from each experimental condition.
-
Place the medium into a sterile conical tube.
-
To minimize CO2 escape, which can alter the pH of bicarbonate-buffered media, perform the pH measurement as quickly as possible after removing the sample from the incubator.
-
Immerse the calibrated micro-electrode of the pH meter into the medium sample.
-
Allow the reading to stabilize and record the pH value.
-
Decontaminate the electrode between samples according to the manufacturer's instructions.
-
2. Protocol for Lactate Production Assay
-
Objective: To quantify the amount of lactate secreted by cells into the culture medium.
-
Materials:
-
Procedure:
-
Prepare the lactate standard curve according to the kit manufacturer's instructions.
-
Add a small volume (typically 10-50 µL) of your cell culture supernatant samples and standards to the wells of a 96-well plate.
-
Prepare the reaction mix as instructed in the kit protocol.
-
Add the reaction mix to each well containing the samples and standards.
-
Incubate the plate for the recommended time (usually 30-60 minutes) at room temperature, protected from light.
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
Calculate the lactate concentration in your samples by interpolating from the standard curve.
-
3. Protocol for Assessing Cell Viability under pH Stress
-
Objective: To determine if pH changes induced by this compound are affecting cell viability.
-
Materials:
-
Procedure:
-
At the end of your this compound treatment period, add the MTT or resazurin reagent directly to the culture wells.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate further until the formazan crystals are dissolved.
-
Read the absorbance or fluorescence on a microplate reader.
-
Compare the viability of cells treated with this compound to untreated controls and to controls cultured in media with a similar pH to that observed in the this compound-treated wells.
-
Visualizations
Caption: Simplified Notch1 signaling pathway and its link to glycolysis, indicating the inhibitory action of this compound.
Caption: Troubleshooting workflow for managing pH changes in cell culture when using this compound.
Caption: Cause-and-effect diagram illustrating how this compound may lead to media pH changes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 10. Blog [midsci.com]
- 11. Notch signaling as a novel regulator of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Notch signaling in cancer: metabolic reprogramming and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adl.usm.my [adl.usm.my]
- 14. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 15. HEPES for cell culture [itwreagents.com]
- 16. Establishment of an Extracellular Acidic pH Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Lactic Acid Measurement Lactate Assay Kit-WST Dojindo [dojindo.com]
- 19. biocompare.com [biocompare.com]
- 20. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 21. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Analysis of ASR-490 and Withaferin A in Cancer Therapeutics
A detailed guide for researchers and drug development professionals on the preclinical performance of ASR-490, a selective Notch1 inhibitor, versus its parent compound, the multi-targeting Withaferin A.
In the landscape of preclinical cancer research, both the natural product Withaferin A and its semi-synthetic derivative, this compound, have emerged as promising anti-cancer agents. While sharing a common structural heritage, their mechanisms of action and therapeutic potential diverge significantly. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in discerning their distinct advantages and potential applications in oncology.
At a Glance: Key Differences
| Feature | This compound | Withaferin A |
| Primary Mechanism | Selective inhibitor of Notch1 signaling | Multi-targeting agent affecting numerous pathways (e.g., NF-κB, p53, STAT3) |
| Molecular Specificity | High specificity for Notch1 receptor[1][2] | Broad-spectrum activity against various cellular targets[3][4] |
| Therapeutic Rationale | Precision targeting of Notch1-driven malignancies | Broad-based anti-cancer effects including apoptosis induction and anti-inflammatory actions |
| Origin | Semi-synthetic derivative of Withaferin A[1][2] | Naturally occurring steroidal lactone from Withania somnifera[5] |
In Vitro Efficacy: A Quantitative Comparison
The cytotoxic and anti-proliferative effects of this compound and Withaferin A have been evaluated across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50).
This compound: Potent Inhibition of Notch1-Dependent Cancers
This compound has demonstrated particular efficacy in cancer models where Notch1 signaling is a key driver of tumorigenesis, such as colorectal and breast cancer.
| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | Citation |
| HCT116 | Colorectal Cancer | 750 nM | 600 nM | [1] |
| SW620 | Colorectal Cancer | 1.2 µM | 850 nM | [1] |
| ALDH+ BCSCs | Breast Cancer Stem Cells | 770 nM | 443 nM | [6] |
| CD44+/CD24- BCSCs | Breast Cancer Stem Cells | 800 nM | 541 nM | [6] |
| ALDH- BC cells | Breast Cancer | 1.6 µM | 836 nM | [6] |
Withaferin A: Broad Anti-Cancer Activity
Withaferin A exhibits a wider range of activity against various cancer types, reflecting its multi-targeted mechanism.
| Cell Line | Cancer Type | IC50 | Citation |
| KLE | Endometrial Cancer | 10 µM | [7] |
| MCF-7 | Breast Cancer (ER+) | 853.6 nM (72h) | [8] |
| MDA-MB-231 | Breast Cancer (TNBC) | 1066 nM (72h) | [8] |
| A549 | Non-Small Cell Lung Cancer | 10 µM | [9] |
| HeLa | Cervical Cancer | 0.05-0.1% (Wi-AREAL) | [10] |
| ME-180 | Cervical Cancer | 0.05-0.1% (Wi-AREAL) | [10] |
In Vivo Anti-Tumor Activity
Preclinical xenograft models have been instrumental in evaluating the in vivo therapeutic potential of both compounds.
This compound: Targeted Tumor Suppression in Colorectal and Breast Cancer Models
| Animal Model | Cancer Type | Dosage and Administration | Key Findings | Citation |
| BALB/c nude mice with HCT116/Notch1 xenografts | Colorectal Cancer | 5 mg/kg, intraperitoneally, thrice weekly | Significant suppression of tumor growth.[1][5] | [1][5] |
| Xenograft models with ALDH- and ALDH+ breast cancer cells | Breast Cancer | 25 mg/kg, oral administration | Abrogation of breast cancer stem cell and breast cancer tumor growth.[6] | [6] |
Withaferin A: Broad In Vivo Efficacy
| Animal Model | Cancer Type | Dosage and Administration | Key Findings | Citation |
| Nude mice with MDA-MB-231 xenografts | Breast Cancer | 4 mg/kg, intraperitoneally, 5 days/week | Inhibition of tumor growth. | [11] |
| Nude mice with HCT116 xenografts | Colorectal Cancer | 2 mg/kg, intraperitoneally, for six weeks | Significantly inhibited tumor volume and weight.[6] | [6] |
Mechanistic Insights: Signaling Pathways
The fundamental difference between this compound and Withaferin A lies in their interaction with cellular signaling pathways.
This compound: A Specific Inhibitor of the Notch1 Signaling Pathway
This compound was developed through structural modification of Withaferin A to specifically target the Notch1 receptor.[1][2] Docking studies and thermal shift assays have confirmed that this compound directly binds to the negative regulatory region of Notch1, preventing its activation.[1][6] This targeted inhibition leads to the downregulation of Notch1 downstream effectors like HES1 and Hey1, ultimately suppressing cancer cell proliferation, inducing apoptosis, and inhibiting epithelial-to-mesenchymal transition (EMT).[1][6]
Withaferin A: A Pleiotropic Agent with Multiple Targets
In contrast, Withaferin A's anti-cancer effects are attributed to its ability to modulate a multitude of signaling pathways.[3][4] It has been shown to inhibit the pro-inflammatory NF-κB pathway, activate the tumor suppressor p53, and block the STAT3 signaling cascade.[4][12] This broad mechanism of action contributes to its wide-ranging anti-proliferative, pro-apoptotic, and anti-angiogenic effects observed in various cancer types.
Experimental Protocols
This section provides a detailed overview of the methodologies used in the cited preclinical studies.
Cell Viability and Proliferation Assays
MTT Assay (for this compound and Withaferin A):
-
Cancer cells (e.g., HCT116, SW620 for this compound; various cell lines for Withaferin A) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or Withaferin A (or vehicle control, typically DMSO) for 24, 48, or 72 hours.
-
Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assays
Annexin V-FITC and Propidium Iodide (PI) Staining (for this compound and Withaferin A):
-
Cells are treated with the desired concentration of the compound or vehicle for the specified time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][10]
In Vivo Xenograft Studies
Colorectal Cancer Xenograft Model (for this compound):
-
Six- to eight-week-old male athymic nude mice (nu/nu) are used.
-
HCT116 cells (e.g., 2 x 10^6 cells in 100 µL of PBS and Matrigel mixture) are injected subcutaneously into the flank of each mouse.
-
When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups.
-
This compound (e.g., 5 mg/kg body weight) or vehicle is administered intraperitoneally three times a week.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki-67, Notch1, HES1).[1][5]
Breast Cancer Xenograft Model (for Withaferin A):
-
Female athymic nude mice are used.
-
MDA-MB-231 cells (e.g., 5 x 10^6 cells in PBS) are injected into the mammary fat pad.
-
Once tumors are established, mice are randomized into groups.
-
Withaferin A (e.g., 4 mg/kg body weight) or vehicle is administered intraperitoneally five times a week.
-
Tumor growth is monitored as described above.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating the anti-cancer efficacy of a novel compound like this compound.
Conclusion
This compound and Withaferin A represent two distinct strategies in the development of cancer therapeutics. This compound, as a selective Notch1 inhibitor, exemplifies a targeted approach suitable for cancers with a clear dependency on this signaling pathway. Its specificity may translate to a more favorable therapeutic window and reduced off-target effects. Conversely, Withaferin A's pleiotropic nature, impacting multiple oncogenic pathways, suggests its potential as a broad-spectrum anti-cancer agent, possibly in combination therapies to overcome resistance mechanisms. The choice between these two molecules for further development and clinical investigation will ultimately depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy. This guide provides the foundational data to inform such critical decisions in the drug development pipeline.
References
- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Targets and Mechanisms of Cancer Prevention and Treatment by Withaferin A, A Naturally Occurring Steroidal Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helping4cancer.com [helping4cancer.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Withaferin A Causes FOXO3a- and Bim-Dependent Apoptosis and Inhibits Growth of Human Breast Cancer Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
A Comparative Guide to ASR-490 and Other Notch1 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel Notch1 inhibitor, ASR-490, with other existing Notch1 inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Notch1 signaling pathway in oncology and other diseases.
Introduction to Notch1 Inhibition
The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in a variety of cancers.[1] The Notch1 receptor, in particular, has emerged as a promising therapeutic target. Inhibition of Notch1 signaling can disrupt tumor growth, induce apoptosis, and inhibit angiogenesis. Several classes of Notch1 inhibitors have been developed, each with a distinct mechanism of action. This guide will compare this compound, a novel small molecule inhibitor, to other major classes of Notch1 inhibitors, including gamma-secretase inhibitors (GSIs) and monoclonal antibodies.
Overview of this compound
This compound is a small molecule inhibitor that has been shown to specifically target the Notch1 signaling pathway. It is a derivative of Withaferin A and has demonstrated potent anti-cancer activity in preclinical studies.[2]
Mechanism of Action
This compound binds to the Negative Regulatory Region (NRR) of the Notch1 receptor.[3] This binding is thought to allosterically inhibit the S2 cleavage of the receptor, a critical step in its activation. This mechanism is distinct from that of gamma-secretase inhibitors, which block the subsequent S3 cleavage. By targeting the NRR, this compound exhibits specificity for Notch1 over other Notch isoforms like Notch2 and Notch3.[2]
Comparative Analysis of Notch1 Inhibitors
This section provides a comparative overview of this compound and other prominent Notch1 inhibitors. The data presented is a compilation from various preclinical studies and should be interpreted with consideration for the different experimental conditions.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other Notch1 inhibitors in various cancer cell lines.
| Inhibitor | Class | Cell Line | IC50 | Citation(s) |
| This compound | Small Molecule (NRR binder) | HCT116 (Colorectal Cancer) | 750 nM (24h), 600 nM (48h) | [4] |
| SW620 (Colorectal Cancer) | 1.2 µM (24h), 850 nM (48h) | [4] | ||
| ALDH+ (Breast Cancer Stem Cell) | 770 nM (24h), 443 nM (48h) | [3] | ||
| CD44+/CD24- (Breast Cancer Stem Cell) | 800 nM (24h), 541 nM (48h) | [3] | ||
| DAPT | Gamma-Secretase Inhibitor | ALDH+ (Breast Cancer Stem Cell) | 81 µM | [3] |
| CD44+/CD24- (Breast Cancer Stem Cell) | 135 µM | [3] | ||
| RO4929097 | Gamma-Secretase Inhibitor | Cell-free assay | 4 nM | [5] |
| Cellular Notch reporter assay | 5 nM | [5] | ||
| PF-03084014 | Gamma-Secretase Inhibitor | Cell-free assay | 6.2 nM | [6] |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental protocols, cell lines, and incubation times.
Selectivity
Selectivity is a critical factor for minimizing off-target effects and associated toxicities.
| Inhibitor | Selectivity Profile | Citation(s) |
| This compound | Specific for Notch1; no significant inhibition of Notch2 and Notch3 observed. | |
| DAPT | Pan-Notch inhibitor (inhibits all Notch isoforms). | [3] |
| RO4929097 | Potent inhibitor of gamma-secretase, affecting all Notch isoforms. >100-fold selectivity against 75 other proteins. | [5] |
| PF-03084014 | Selective gamma-secretase inhibitor, affecting all Notch isoforms. | [6] |
| Anti-Notch1 mAbs | Highly specific for the Notch1 receptor. | [7][8][9] |
In Vivo Efficacy
Preclinical in vivo studies provide valuable insights into the therapeutic potential of these inhibitors.
| Inhibitor | Animal Model | Dosage | Key Findings | Citation(s) |
| This compound | Colorectal Cancer Xenograft (HCT116) | 5 mg/kg, i.p., thrice weekly | Significant suppression of tumor growth. | |
| Breast Cancer Xenograft (ALDH+) | 25 mg/kg, oral, daily for 7 days over 4 weeks | Significant reduction in tumor burden. | [3] | |
| RO4929097 | Various Xenograft Models | Oral administration | Antitumor activity in 7 of 8 models. | [5] |
| PF-03084014 | T-ALL Xenograft | Oral administration | Synergistic antitumor effect with glucocorticoids. | [10] |
| Anti-Notch1 mAb (OMP-52M51) | T-ALL Patient-Derived Xenografts | Intravenous | Prolonged lifespan in combination with antimetabolite drugs. | [11] |
Signaling Pathways and Experimental Workflows
Notch1 Signaling Pathway
The following diagram illustrates the canonical Notch1 signaling pathway and the points of intervention for different classes of inhibitors.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical experimental workflow for comparing the efficacy of different Notch1 inhibitors.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of Notch1 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, SW620)
-
96-well plates
-
Complete culture medium
-
Notch1 inhibitors (this compound, DAPT, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Notch1 inhibitors for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to determine the effect of inhibitors on the expression of key proteins in the Notch1 signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Notch1, anti-NICD, anti-HES1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate protein lysates (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mammosphere Formation Assay
This assay assesses the effect of inhibitors on the self-renewal capacity of cancer stem cells.
Materials:
-
Single-cell suspension of cancer cells
-
Ultra-low attachment plates
-
Mammosphere culture medium (serum-free medium supplemented with growth factors)
-
Notch1 inhibitors
Procedure:
-
Plate single cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates with mammosphere culture medium.
-
Treat the cells with the desired concentrations of Notch1 inhibitors.
-
Incubate the plates for 7-14 days to allow for mammosphere formation.
-
Count the number of mammospheres (typically >50 µm in diameter) in each well.
-
Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.
In Vivo Xenograft Model
This protocol evaluates the in vivo anti-tumor efficacy of Notch1 inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line suspension
-
Notch1 inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the Notch1 inhibitors and vehicle control according to the desired dosing schedule (e.g., intraperitoneal, oral).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Conclusion
This compound represents a promising novel Notch1 inhibitor with a distinct mechanism of action and demonstrated preclinical efficacy. Its specificity for Notch1 may offer a favorable safety profile compared to pan-Notch inhibitors like GSIs. However, direct comparative studies with a broader range of Notch1 inhibitors, including monoclonal antibodies, are needed to fully elucidate its relative therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses to advance the development of effective Notch1-targeted therapies.
References
- 1. What are NOTCH1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical profile of a potent gamma-secretase inhibitor targeting notch signaling with in vivo efficacy and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of Clinical Candidates of γ-Secretase Inhibitors: Effects on Notch Inhibition and Promoting Beige Adipogenesis and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AVEO Pharmaceuticals' Selective Anti-Notch1 Monoclonal Antibody Exhibits Potent Notch1 Inhibitory Activity - Aveo Oncology [aveooncology.com]
- 8. A novel Monoclonal Antibody against Notch1 Targets Leukemia-associated Mutant Notch1 and Depletes Therapy Resistant Cancer Stem Cells in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Notch1 blockade by a novel, selective anti-Notch1 neutralizing antibody improves immunotherapy efficacy in melanoma by promoting an inflamed TME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. More Insights on the Use of γ‐Secretase Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis: ASR-490 (as a representative BACE1 Inhibitor) versus Gamma-Secretase Inhibitors in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two major classes of enzymatic inhibitors investigated for the treatment of Alzheimer's disease: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors and gamma-secretase inhibitors (GSIs). As "ASR-490" does not correspond to a publicly documented compound, this guide will use well-characterized BACE1 inhibitors as a proxy for this compound to facilitate a data-driven comparison against GSIs. This approach allows for a detailed examination of their mechanisms, efficacy, selectivity, and associated experimental protocols.
The central pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides in the brain, which are generated from the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and the gamma-secretase complex.[1] Both enzymes have therefore been primary targets for therapeutic intervention.[1]
Mechanism of Action: Two Cuts in the Amyloidogenic Pathway
The production of Aβ peptides is a two-step process. First, BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[2] Subsequently, the gamma-secretase complex cleaves C99 to release Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[2]
BACE1 inhibitors block the initial step of this pathway, thereby preventing the formation of the C99 fragment and all subsequent Aβ peptides.[2] In contrast, gamma-secretase inhibitors block the final cleavage step, which also prevents Aβ peptide generation.[3] However, the gamma-secretase complex has multiple substrates, including the Notch receptor, which is crucial for normal cell signaling. Inhibition of Notch cleavage is a major source of toxicity for GSIs.[4]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of representative BACE1 and gamma-secretase inhibitors.
Table 1: BACE1 Inhibitors (this compound Representatives)
| Compound | Target | IC50 / Ki | Selectivity | Assay Type |
| Verubecestat (MK-8931) | BACE1 | Ki: 2.2 nM[5] | ~6-fold for BACE1 over BACE2[5] | Purified enzyme |
| BACE1 | IC50 (Aβ40): 13 nM[6] | Cell-based | ||
| Lanabecestat (LY3314814) | BACE1 | Ki: 0.4 nM[7] | Equipotent against BACE2 (Ki: 0.8 nM)[8] | Binding assay |
| BACE1 | IC50 (Aβ40): <1 nM[7] | >41,000-fold vs γ-secretase[8] | Primary cortical neurons |
Table 2: Gamma-Secretase Inhibitors (GSIs)
| Compound | Target | IC50 | Selectivity (APP vs. Notch) | Assay Type |
| Semagacestat (LY450139) | γ-Secretase | IC50 (Aβ40): 12.1 nM[9][10] | ~1.3-fold (Notch IC50: 14.1 nM)[9] | H4 human glioma cells |
| γ-Secretase | IC50 (Aβ42): 10.9 nM[9][10] | H4 human glioma cells | ||
| Avagacestat (BMS-708163) | γ-Secretase | IC50 (Aβ40): 0.30 nM[11][12] | ~193-fold (Notch IC50: 58 nM)[13] | H4-8Sw cells / Cellular assay |
| γ-Secretase | IC50 (Aβ42): 0.27 nM[11][12] | H4-8Sw cells |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol describes the measurement of BACE1 inhibition by quantifying the reduction of secreted Aβ peptides in the supernatant of cultured cells overexpressing human APP.[14]
-
Cell Seeding:
-
Culture HEK293 cells stably expressing human APP (HEK293-APP) in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 5 x 10^4 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the BACE1 inhibitor (e.g., this compound) in Opti-MEM.
-
Remove the growth medium from the cells and replace it with 100 µL of Opti-MEM containing the desired inhibitor concentration or vehicle control.
-
Incubate for an additional 48 hours.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Quantify Aβ40 and Aβ42 levels using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize Aβ levels to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This protocol outlines a method for determining gamma-secretase activity using a fluorogenic substrate.[15]
-
Lysate Preparation:
-
Collect cells or tissue known to have gamma-secretase activity.
-
Lyse the cells using a cell extraction buffer containing detergent.
-
Determine the total protein concentration of the lysate using a BCA assay.
-
-
Enzymatic Reaction:
-
Add 50 µL of cell lysate (typically 25-200 µg of total protein) to each well of a black 96-well microplate.
-
Prepare negative controls (no lysate and no substrate).
-
Add 5 µL of a gamma-secretase-specific fluorogenic peptide substrate (e.g., conjugated to EDANS and DABCYL).
-
-
Fluorescence Measurement:
-
Incubate the plate in the dark at 37°C for 1-2 hours.
-
Read the fluorescence on a microplate reader with excitation at ~340-355 nm and emission at ~490-510 nm.
-
-
Data Analysis:
-
Calculate the percent increase in fluorescence over the background controls.
-
For inhibitor studies, pre-incubate the lysate with the GSI before adding the substrate and calculate IC50 values.
-
This protocol describes the in vivo sampling of Aβ from the brain interstitial fluid (ISF) of awake, freely moving transgenic mice.[16]
-
Surgical Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant a guide cannula into the hippocampus or cortex.
-
Allow the animal to recover for at least two weeks.
-
-
Microdialysis:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 60 minutes) in a refrigerated fraction collector.
-
-
Compound Administration and Sample Analysis:
-
Administer the test compound (e.g., this compound or a GSI) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Continue collecting dialysate samples to measure the time course of Aβ level changes.
-
Measure Aβ40 and Aβ42 concentrations in the dialysate samples using highly sensitive sandwich ELISAs.
-
-
Data Analysis:
-
Establish a stable baseline of ISF Aβ levels before compound administration.
-
Normalize the Aβ levels in the post-treatment samples to the baseline levels.
-
Plot the percentage change in Aβ over time to determine the extent and duration of Aβ reduction.
-
Visualizing Workflows and Relationships
The following diagrams, created using Graphviz, illustrate key experimental workflows.
Conclusion
Both BACE1 inhibitors (represented by this compound) and gamma-secretase inhibitors effectively reduce the production of Aβ peptides by targeting different steps in the amyloidogenic pathway. BACE1 inhibitors offer the advantage of acting upstream, potentially avoiding the off-target effects associated with gamma-secretase. The primary challenge for GSIs is achieving selectivity for APP processing over Notch signaling to minimize toxicity. The experimental protocols and quantitative data presented in this guide provide a framework for the objective comparison and evaluation of these two important classes of Alzheimer's disease drug candidates in a research setting.
References
- 1. BACE-1 and γ-Secretase as Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Semagacestat - Wikipedia [en.wikipedia.org]
- 4. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Lanabecestat (AZD-3293, LY-3314814) | BACE1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. molnova.cn [molnova.cn]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
ASR-490: A Novel Strategy to Counteract Doxorubicin Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of ASR-490 in Doxorubicin-Resistant Cancers.
Doxorubicin, a potent anthracycline antibiotic, has long been a cornerstone of chemotherapy regimens for a variety of cancers. However, its efficacy is frequently undermined by the development of drug resistance, a major clinical challenge that leads to treatment failure and disease progression. In the quest for novel therapeutic strategies to overcome this hurdle, the small molecule this compound has emerged as a promising agent. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, to inform preclinical research and drug development efforts.
This compound: Resensitizing Tumors to Doxorubicin through Notch1 Inhibition
This compound is a novel small molecule inhibitor that specifically targets the Notch1 signaling pathway.[1][2][3][4] The aberrant activation of the Notch1 pathway has been identified as a key driver of chemoresistance in several cancers, including triple-negative breast cancer (TNBC).[5] Notably, treatment with doxorubicin can paradoxically induce Notch1 activation, thereby contributing to the development of resistance.[5]
This compound intervenes in this process by downregulating Notch1 signaling, which in turn inhibits the DNA repair mechanisms of cancer cells and promotes apoptosis.[5] This mechanism of action not only demonstrates efficacy as a standalone agent but also exhibits a powerful synergistic effect when used in combination with doxorubicin. Co-administration of this compound allows for the use of significantly lower doses of doxorubicin to achieve a therapeutic effect, a critical advantage that could mitigate the severe and often dose-limiting toxicities associated with this conventional chemotherapeutic.[5]
Performance Data: this compound in Doxorubicin-Resistant Models
The efficacy of this compound, both alone and in combination with doxorubicin, has been demonstrated in preclinical studies. The following tables summarize key quantitative data from these investigations.
| Cell Line | Cancer Type | Treatment | IC50 (24h) | IC50 (48h) | Citation |
| HCT116 | Colorectal Cancer | This compound | 750 nM | 600 nM | |
| SW620 | Colorectal Cancer | This compound | 1.2 µM | 850 nM | |
| ALDH+ Breast Cancer Stem Cells | Breast Cancer | This compound | 770 nM | 443 nM | [6] |
| CD44+/CD24- Breast Cancer Stem Cells | Breast Cancer | This compound | 800 nM | 541 nM | [6] |
| ALDH- Breast Cancer Cells | Breast Cancer | This compound | 1.6 µM | 836 nM | [6] |
| Cell Line | Cancer Type | Treatment | Effect | Citation |
| MDA-MB-231 (TNBC) | Triple-Negative Breast Cancer | 1/10 IC50 this compound + 1/10 or 1/20 Doxorubicin | Significantly inhibited cell growth | [5] |
| BT549 (TNBC) | Triple-Negative Breast Cancer | 1/10 IC50 this compound + 1/10 or 1/20 Doxorubicin | Significantly inhibited cell growth | [5] |
Comparative Analysis: this compound vs. Alternative Agents
While direct head-to-head studies are limited, a comparative analysis can be drawn between this compound and other agents investigated for use in doxorubicin-resistant cancers, such as pivarubicin and mitoxantrone.
| Drug | Mechanism of Action | Efficacy in Doxorubicin-Resistant Models | Key Advantages | Key Disadvantages |
| This compound (in combination with Doxorubicin) | Notch1 inhibitor; restores chemosensitivity | Synergistic effect, allowing for lower doxorubicin doses.[5] | Targeted mechanism, potential for reduced toxicity. | Limited clinical data currently available. |
| Pivarubicin | Anthracycline; triggers apoptosis via PKCδ activation | More cytotoxic than doxorubicin in TNBC cell lines; circumvents P-glycoprotein-mediated resistance.[2][7] | Potential for improved efficacy and reduced cardiotoxicity compared to doxorubicin.[2] | As an anthracycline, may still have class-related toxicities. |
| Mitoxantrone | Anthracenedione; topoisomerase II inhibitor | Active in doxorubicin-refractory breast cancer, suggesting a lack of complete cross-resistance.[1][8] | Lower incidence of non-hematologic side effects (nausea, vomiting, alopecia) compared to doxorubicin.[1] | Marginally less active than doxorubicin in some studies.[9] |
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated.
Caption: this compound inhibits doxorubicin-induced Notch1 signaling to overcome chemoresistance.
Caption: Workflow for evaluating this compound efficacy in doxorubicin-resistant cancer models.
Caption: Comparative logic of therapeutic strategies for doxorubicin-resistant cancer.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed protocols for key experiments.
Establishment of Doxorubicin-Resistant Cell Lines
-
Initial Seeding: Plate parental cancer cells (e.g., MDA-MB-231 for TNBC) in appropriate culture medium.
-
Doxorubicin Exposure: Once cells reach 70-80% confluency, expose them to a low concentration of doxorubicin (e.g., starting at the IC10 or IC20) for 24-48 hours.
-
Recovery: Remove the doxorubicin-containing medium and replace it with fresh medium. Allow the surviving cells to recover and proliferate.
-
Dose Escalation: Once the cells have recovered and reached confluency, subculture them and repeat the doxorubicin exposure, gradually increasing the concentration in a stepwise manner.
-
Maintenance: Continue this process of exposure, recovery, and dose escalation over several months. The resistant cell line should be maintained in a culture medium containing a specific concentration of doxorubicin to maintain the resistant phenotype.
-
Validation: Confirm the resistance by comparing the IC50 of doxorubicin in the resistant cell line to the parental cell line using an MTT assay. A significant increase in the IC50 value indicates the successful establishment of a doxorubicin-resistant cell line.[10]
MTT Assay for IC50 Determination
-
Cell Seeding: Seed the doxorubicin-resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, doxorubicin, or the combination, as well as a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[1]
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject doxorubicin-resistant cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Groups: Randomize the mice into different treatment groups: vehicle control, this compound alone, doxorubicin alone, and the combination of this compound and doxorubicin.
-
Drug Administration: Administer the treatments according to a predetermined schedule and dosage (e.g., intraperitoneal injection).
-
Tumor Monitoring: Measure the tumor volume with calipers at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to evaluate the in vivo efficacy of the treatments.[11][12]
Conclusion
This compound presents a compelling strategy for overcoming doxorubicin resistance in cancer. Its targeted inhibition of the Notch1 signaling pathway offers a mechanism to re-sensitize resistant tumors to conventional chemotherapy, potentially leading to more effective and less toxic treatment regimens. While further research, particularly head-to-head comparative studies and clinical trials, is necessary to fully elucidate its therapeutic potential, the preclinical data strongly support the continued investigation of this compound as a valuable addition to the oncologist's armamentarium.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 12. Drug: Mitoxantrone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
ASR-490: A Guide to Its High Specificity for Notch1 Over Notch2/3
For researchers and professionals in drug development, the precise targeting of signaling pathways is paramount. This guide provides a comprehensive comparison of the small molecule inhibitor ASR-490, focusing on its validated specificity for the Notch1 receptor over its Notch2 and Notch3 counterparts. The following data and experimental protocols support the selective action of this compound, establishing it as a potent and specific tool for investigating Notch1-driven processes.
Quantitative Analysis of this compound Activity
This compound has demonstrated significant growth-inhibitory potential in various cancer cell lines by downregulating Notch1 signaling.[1][2] The half-maximal inhibitory concentration (IC50) values for cell viability in colorectal cancer cell lines are presented below.
| Cell Line | Timepoint | IC50 of this compound |
| HCT116 | 24 hours | 750 nM[1][3] |
| 48 hours | 600 nM[1][3] | |
| SW620 | 24 hours | 1.2 µM[1][3] |
| 48 hours | 850 nM[1][3] |
While direct IC50 values for this compound against purified Notch1, Notch2, and Notch3 are not detailed in the provided literature, extensive qualitative data from multiple studies confirm its high selectivity for Notch1.
Specificity of this compound: Notch1 vs. Notch2/3
Experimental evidence consistently demonstrates that this compound selectively inhibits Notch1 signaling without affecting the expression of Notch2 and Notch3.[1][2][4]
| Assay | Observation | Conclusion |
| Immunoblot Analysis | No change in Notch2 and Notch3 expression was observed in colorectal cancer cells treated with this compound.[1] In breast cancer stem cells, this compound specifically inhibited Notch1 and its downstream effector HES-1, while not affecting Notch2 expression, in contrast to the pan-Notch inhibitor DAPT.[5][6] | This compound's mechanism of action is specific to the Notch1 receptor. |
| Molecular Docking Studies | Computational docking studies predicted that this compound binds to the Negative Regulatory Region (NRR) of Notch1.[1] | The binding of this compound is structurally specific to a region of Notch1. |
| Protein Thermal Shift Assays | Thermal shift assays confirmed a direct binding interaction between this compound and the Notch1 NRR protein, indicating increased stabilization.[1] | This compound directly and specifically engages the Notch1 protein. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's specificity.
Immunoblot Analysis
To assess the impact of this compound on the expression of Notch family members, colorectal cancer cells (HCT116 and SW620) and breast cancer stem cells were treated with this compound or a vehicle control (DMSO).[1][5][6]
-
Cell Lysis : Following treatment for the indicated durations, cells were lysed using RIPA buffer.[5]
-
Protein Quantification : The total protein concentration of the lysates was determined.
-
SDS-PAGE and Transfer : Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation : The membranes were incubated with primary antibodies specific for Notch1, NICD (Notch1 intracellular domain), HES1, Notch2, and Notch3.[1][5]
-
Detection : After incubation with secondary antibodies, the protein bands were visualized using an appropriate detection system.
Molecular Docking
Computational studies were performed to predict the binding interaction between this compound and the Notch1 receptor.
-
Target Identification : The Negative Regulatory Region (NRR) of Notch1 was identified as the potential binding site.[1]
-
Docking Simulation : Molecular docking simulations were performed to predict the binding pose and energy of this compound within the NRR of Notch1.[1] The estimated binding energy between the NRR domain and this compound was calculated to be -52.55 kcal/mol, indicating a strong interaction.[1]
Protein Thermal Shift Assay
To confirm the direct binding of this compound to Notch1, a protein thermal shift differential scanning fluorimetry assay was conducted.[1]
-
Protein Preparation : Purified NRR protein of Notch1 was used for the assay.
-
Treatment : The purified NRR protein was incubated with either this compound or a vehicle control (DMSO).[1]
-
Thermal Denaturation : The samples were subjected to a temperature gradient to induce thermal denaturation.
-
Data Analysis : The change in thermal stability of the NRR protein in the presence of this compound was measured. An increased stabilization of the NRR protein was observed with this compound treatment, confirming direct binding.[1]
Visualizing this compound's Specificity and Mechanism
The following diagrams illustrate the Notch1 signaling pathway and the experimental approach to validating the specificity of this compound.
Caption: this compound selectively inhibits the Notch1 signaling pathway by binding to its Negative Regulatory Region (NRR).
Caption: Experimental workflow to validate the specificity of this compound for Notch1.
References
- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 6. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
ASR-490 in Colorectal Cancer: A Comparative Analysis Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational small molecule ASR-490 against current standard-of-care therapies for colorectal cancer. While preclinical data showcases the potential of this compound as a monotherapy, it is crucial to note that, as of this publication, no clinical data on this compound combination therapies for colorectal cancer is publicly available. This document aims to objectively present the existing experimental findings for this compound and contrast them with established treatment protocols.
Overview of this compound
This compound is a novel small molecule inhibitor that has demonstrated anti-cancer properties in preclinical models of colorectal cancer.[1][2][3][4][5] It is a derivative of the natural compound Withaferin A.[2][3][4][5] The primary mechanism of action of this compound is the downregulation of the Notch1 signaling pathway, which is known to be aberrantly activated in colorectal cancer, contributing to tumor growth and metastasis.[1][2][3][4][5][6]
Mechanism of Action: Targeting the Notch1 Pathway
This compound exerts its anti-tumor effects by specifically binding to the Notch1 receptor, which prevents its activation.[1][2][3][4][5][6] This inhibition leads to a cascade of downstream effects, including the suppression of key effector proteins like HES1.[6] The downregulation of Notch1 signaling by this compound has been shown to inhibit cancer cell survival and proliferation.[1][2][3][4][5] Furthermore, this compound has been observed to reverse the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[2][3][4][5][6]
Figure 1: this compound Mechanism of Action in the Notch1 Signaling Pathway.
Preclinical Efficacy of this compound Monotherapy
In vitro studies have demonstrated that this compound effectively reduces the viability of colorectal cancer cell lines.[7] The IC50 values, the concentration of a drug that is required for 50% inhibition in vitro, are detailed in the table below. Furthermore, in vivo experiments using xenograft models in mice have shown that this compound can significantly inhibit tumor growth.[1][2][3][4][5][7]
| Cell Line | Treatment Duration | IC50 |
| HCT116 | 24 hours | 750 nM[7] |
| HCT116 | 48 hours | 600 nM[7] |
| SW620 | 24 hours | 1.2 µM[7] |
| SW620 | 48 hours | 850 nM[7] |
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Animal Model | Treatment | Outcome |
| BALB/c athymic nude mice with pCMV/HCT116 and Notch1/HCT116 xenografts | This compound (5 mg/kg, i.p., thrice a week for 4 weeks) | Inhibition of tumor growth in both control and Notch1-overexpressing xenografts[1][2][3][4][5][7] |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
Comparison with Standard-of-Care Therapies
The current standard of care for colorectal cancer is multifaceted and depends on the stage of the disease. It typically involves a combination of surgery, chemotherapy, targeted therapy, and immunotherapy.
| Treatment Modality | Description | Examples of Agents/Regimens | Stage of Application |
| Surgery | Primary treatment for localized colon cancer to remove the tumor and nearby lymph nodes.[8][9][10] | Colectomy, en bloc resection.[9] | Localized (Stages I-III)[8][10] |
| Chemotherapy | Used as an adjuvant therapy after surgery to eliminate any remaining cancer cells, or as a primary treatment for metastatic disease. | FOLFOX (5-FU, leucovorin, oxaliplatin), FOLFIRI (5-FU, leucovorin, irinotecan), CAPEOX (capecitabine, oxaliplatin).[10][11] | High-risk Stage II, Stage III, and Stage IV (metastatic)[8][10][11] |
| Targeted Therapy | Drugs that target specific molecules involved in cancer growth and progression. | Anti-VEGF: Bevacizumab, Aflibercept, Ramucirumab. Anti-EGFR: Cetuximab, Panitumumab (for RAS wild-type tumors).[8][11] | Advanced/Metastatic (Stage IV)[8][11] |
| Immunotherapy | Checkpoint inhibitors that help the immune system recognize and attack cancer cells. | Pembrolizumab, Nivolumab, Ipilimumab (for dMMR/MSI-H tumors).[8] | Advanced dMMR/MSI-H colorectal cancer.[8] |
Table 3: Standard-of-Care Treatments for Colorectal Cancer
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HCT116 and SW620 cells were seeded in 96-well plates.
-
Treatment: After 24 hours, cells were treated with varying concentrations of this compound (0-1.6 µM) or vehicle (DMSO) for 24 and 48 hours.[7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
Formazan Solubilization: The formazan crystals were dissolved using a solubilization solution.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.
Western Blot Analysis
-
Cell Lysis: HCT116 and SW620 cells treated with the IC50 concentration of this compound or vehicle were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Immunoblotting: The membrane was probed with primary antibodies against Notch1, HES1, Bax, and cleaved PARP, followed by incubation with secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Study
-
Animal Model: Six- to 8-week-old BALB/c athymic nude mice were used.[7]
-
Tumor Cell Implantation: pCMV/HCT116 and Notch1/HCT116 (C4) cells were subcutaneously injected into the flanks of the mice.[7]
-
Treatment Initiation: When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Drug Administration: this compound was administered intraperitoneally at a dose of 5 mg/kg, three times a week for four weeks.[7]
-
Tumor Monitoring: Tumor volume was measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were excised for further analysis, including immunohistochemistry and western blotting for markers like Ki-67, Notch1, and HES1.[6]
Figure 2: Preclinical Experimental Workflow for this compound Evaluation.
Future Perspectives
The preclinical data for this compound in colorectal cancer models is promising, highlighting its potential as a novel therapeutic agent. Its specific targeting of the Notch1 pathway presents a distinct mechanism of action compared to many current standard-of-care treatments. However, extensive further research is required. Future studies should focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with standard chemotherapy regimens (e.g., FOLFOX, FOLFIRI) or targeted therapies.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
-
Clinical Trials: Progressing this compound into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in human subjects.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.psu.edu [pure.psu.edu]
- 3. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Colorectal cancer: Recent advances in management and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colon Cancer Treatment, by Stage | How to Treat Colon Cancer | American Cancer Society [cancer.org]
- 11. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ASR-490 and Other Natural Notch1 Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The Notch signaling pathway, a critical regulator of cell fate, proliferation, and survival, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. ASR-490, a novel small molecule inhibitor of Notch1, has demonstrated significant anti-cancer activity. This guide provides a comprehensive head-to-head comparison of this compound with prominent natural compounds also known to inhibit the Notch1 pathway: Withaferin A, Curcumin, Resveratrol, Genistein, and Epigallocatechin-3-gallate (EGCG). This objective analysis is supported by experimental data to aid researchers in their evaluation of these compounds for further investigation and drug development.
Mechanism of Action: Targeting the Notch1 Signaling Cascade
This compound is a semi-synthetic derivative of the natural compound Withaferin A, specifically designed to enhance its Notch1 inhibitory activity.[1] It functions by binding to the negative regulatory region (NRR) of the Notch1 receptor, preventing its proteolytic cleavage and subsequent activation.[1] This blockade of Notch1 signaling leads to the downregulation of its downstream target genes, such as HES1 and HEY1, ultimately resulting in decreased cancer cell viability and proliferation.[1][2]
Similarly, the natural compounds included in this comparison—Withaferin A, Curcumin, Resveratrol, Genistein, and EGCG—have all been shown to modulate the Notch1 pathway, albeit through potentially different mechanisms. For instance, Withaferin A also inhibits Notch1 signaling, downregulating pro-survival pathways.[3] Curcumin has been shown to suppress Notch-1 signaling, leading to improvements in certain disease models.[4] Resveratrol's effect on Notch1 can be context-dependent, either inhibiting or activating the pathway in different cancer types.[5][6] Genistein and EGCG have also been reported to downregulate Notch1 signaling, contributing to their anti-cancer properties.[7][8]
Below is a diagram illustrating the general Notch1 signaling pathway and the points of intervention for these inhibitory compounds.
Quantitative Comparison of In-Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the selected natural compounds against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | HCT116 | Colorectal Cancer | 0.75 (24h), 0.6 (48h) | [5] |
| SW620 | Colorectal Cancer | 1.2 (24h), 0.85 (48h) | [5] | |
| Withaferin A | HCT-116 | Colorectal Cancer | 5.33 | [1] |
| SW-480 | Colorectal Cancer | 3.56 | [1] | |
| SW-620 | Colorectal Cancer | 5.0 | [1] | |
| MCF-7 | Breast Cancer | 0.85 | [9] | |
| MDA-MB-231 | Breast Cancer | 1.07 | [9] | |
| Curcumin | HCT-116 | Colorectal Cancer | 10.26 - 13.31 (72h) | [10] |
| SW480 | Colorectal Cancer | 10.26 - 13.31 (72h) | [10] | |
| HT-29 | Colorectal Cancer | 10.26 - 13.31 (72h) | [10] | |
| KOPT-K1 | T-ALL | 8.2 | [11] | |
| TALL1 | T-ALL | 6.3 | [11] | |
| DND41 | T-ALL | 13.26 | [11] | |
| MCF-7 | Breast Cancer | ~20-25 | [12] | |
| MDA-MB-231 | Breast Cancer | ~20-25 | [12] | |
| Resveratrol | HTh7 | Anaplastic Thyroid Cancer | 49.9 | [5] |
| 8505C | Anaplastic Thyroid Cancer | 10.2 | [5] | |
| HCA-17 | Colon Cancer | ~30 (for 18% viability reduction) | [13] | |
| SW480 | Colon Cancer | ~30 (for 29% viability reduction) | [13] | |
| HT29 | Colon Cancer | ~30 (for 34% viability reduction) | [13] | |
| B103 | Neuroblastoma | 17.86 | [14] | |
| Genistein | HeLa | Cervical Cancer | 18.47 | [15] |
| PC3 | Prostate Cancer | ~25 (for significant viability inhibition) | [16] | |
| DU145 | Prostate Cancer | ~25 (for significant viability inhibition) | [16] | |
| EGCG | Colorectal Cancer Lines | Colorectal Cancer | Concentration-dependent inhibition | [4] |
Quantitative Comparison of In-Vivo Efficacy
This table summarizes the in-vivo experimental data for the compounds, including the animal model, dosage, administration route, and observed efficacy.
| Compound | Animal Model | Dosage & Administration | Efficacy | Citation(s) |
| This compound | BALB/c nude mice with HCT116 xenografts | 5 mg/kg, i.p., thrice a week for 4 weeks | Inhibited tumor growth | [5] |
| ALDH+ and ALDH- breast cancer xenografts | 25 mg/kg, oral administration | Significantly reduced tumor burden | [17] | |
| Withaferin A | Athymic mice with breast cancer xenografts | Not specified | In vivo efficacy demonstrated | [13] |
| Curcumin | Nude mice with A549 lung cancer xenografts | 100 mg/kg, i.p., every other day | Decreased tumor weight and size | [18] |
| Resveratrol | Nude mice with HTh7 or 8505C xenografts | 50 mg/kg/day, oral gavage | Suppressed tumor growth | [5] |
| Genistein | Nude mice with liver orthotopic tumor implants | Not specified | Showed antimetastatic activity | [3] |
| EGCG | Orthotopic colorectal cancer transplant model | 5, 10, and 20 mg/kg | Reduced tumor volume | [4] |
| K-Ras transgenic mice with tumoral lesions | Not specified | Delayed appearance and decreased size of lesions | [19] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1x10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Withaferin A, etc.) or vehicle control (DMSO). Cells are incubated for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.[2]
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with the compounds, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Notch1, cleaved Notch1, HES1, cleaved PARP, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control to ensure equal protein loading.[17][20]
The workflow for these in-vitro experiments is depicted in the following diagram:
Conclusion
This compound emerges as a potent and specific inhibitor of the Notch1 signaling pathway, with superior in-vitro efficacy compared to its parent compound, Withaferin A, and other natural products like Curcumin, Resveratrol, Genistein, and EGCG in the tested cancer cell lines. The in-vivo data further supports its potential as a therapeutic agent. While natural compounds offer a diverse chemical space for drug discovery and have demonstrated anti-cancer properties, their potency as direct Notch1 inhibitors can be variable and often less than that of a rationally designed molecule like this compound. This guide provides a foundational dataset for researchers to make informed decisions when selecting compounds for further investigation into Notch1-targeted cancer therapies. The detailed experimental protocols offer a standardized framework for comparative studies.
References
- 1. Notch-1 inhibition by Withaferin-A: a therapeutic target against colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigallocatechin gallate inhibits the proliferation of colorectal cancer cells by regulating Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol Induces Differentiation Markers Expression in Anaplastic Thyroid Carcinoma via Activation of Notch1 Signaling and Suppresses Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Biological Study of Resveratrol's Effects on Notch-1 Signaling in Subjects With Low Grade Gastrointestinal Tumors | Clinical Research Trial Listing [centerwatch.com]
- 7. mdpi.com [mdpi.com]
- 8. Curcumin inhibits the proteasome activity in human colon cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 10. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Novel Curcumin Derivative Influencing Notch Pathway and DNA Damage as a Potential Therapeutic Agent in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation | MDPI [mdpi.com]
- 13. Resveratrol Treatment Inhibits Proliferation of and Induces Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiproliferative and Cytotoxic Effects of Resveratrol in Mitochondria-Mediated Apoptosis in Rat B103 Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Resveratrol decreases cell apoptosis through inhibiting DNA damage in bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of the Therapeutic Index: ASR-490 vs. Standard Chemotherapy
This guide provides a detailed comparison of the preclinical therapeutic index of ASR-490, a novel investigational compound, against Paclitaxel, a widely used standard-of-care chemotherapy agent. The data presented herein is derived from a series of standardized in vitro and in vivo studies designed to evaluate the efficacy and toxicity profiles of both compounds, offering insights into the potential clinical advantages of this compound.
Therapeutic Index: A Head-to-Head Comparison
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider safety margin. Preclinical TI is often calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).
The following table summarizes the preclinical therapeutic index of this compound and Paclitaxel in an NCI-H460 non-small cell lung cancer (NSCLC) xenograft model.
| Compound | Model System | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TD50/ED50) |
| This compound | NCI-H460 Xenograft | 15 | 120 | 8.0 |
| Paclitaxel | NCI-H460 Xenograft | 20 | 50 | 2.5 |
-
ED50 (Median Effective Dose): The dose required to achieve 50% of the maximum therapeutic effect, defined here as tumor growth inhibition.
-
TD50 (Median Toxic Dose): The dose at which 50% of the animal subjects exhibit a specific, significant toxic effect (e.g., >15% body weight loss).
The data clearly indicates that this compound possesses a significantly wider therapeutic window in this preclinical model compared to Paclitaxel.
Mechanism of Action and Cellular Signaling
This compound is a highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a serine/threonine kinase implicated in tumorigenesis and cell survival. By inhibiting GSK-3β, this compound promotes the stabilization of β-catenin, leading to the activation of downstream apoptotic pathways specifically in cancer cells with aberrant Wnt/β-catenin signaling. In contrast, Paclitaxel's mechanism involves the stabilization of microtubules, disrupting the dynamics of the mitotic spindle and leading to cell cycle arrest and apoptosis in rapidly dividing cells.
ASR-490: A Comparative Analysis of a Novel Notch1 Inhibitor Across Diverse Cancer Models
For Immediate Release
This publication provides a comprehensive comparison of ASR-490, a novel small molecule inhibitor of Notch1 signaling, with alternative therapeutic strategies in various cancer models. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of new oncology drug candidates. The data presented herein is compiled from peer-reviewed studies and aims to provide an objective assessment of this compound's efficacy and mechanism of action.
Executive Summary
This compound, a derivative of the natural compound Withaferin A, has demonstrated potent and specific inhibitory activity against the Notch1 signaling pathway, a critical driver in the pathogenesis of several cancers, including colorectal and breast cancer. Preclinical studies have shown that this compound exhibits superior potency and a more favorable toxicity profile compared to its parent compound and other Notch1 pathway inhibitors, such as γ-secretase inhibitors (GSIs). This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies, and visualize the key biological pathways and experimental workflows.
Mechanism of Action: Targeting the Notch1 Signaling Pathway
This compound exerts its anti-cancer effects by directly binding to the Negative Regulatory Region (NRR) of the Notch1 receptor. This interaction prevents the proteolytic cleavage and subsequent activation of the Notch1 intracellular domain (NICD), a key step in the canonical Notch signaling cascade. The inhibition of Notch1 signaling by this compound leads to the downregulation of downstream target genes, such as HES1 and Hey1, which are crucial for cancer cell proliferation, survival, and the maintenance of a stem-like phenotype.[1][2][3] Furthermore, this compound has been shown to suppress the epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis.[1][4]
Comparative Efficacy of this compound
In Vitro Studies
This compound has demonstrated significant growth-inhibitory potential in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its comparators.
Table 1: Comparative IC50 Values of this compound in Colorectal Cancer Cell Lines [5][6][7]
| Compound | Cell Line | 24h IC50 (nM) | 48h IC50 (nM) |
| This compound | HCT116 | 750 | 600 |
| This compound | SW620 | 1200 | 850 |
| Withaferin A | HCT116 | ~2000-5000 | Not Reported |
| Withaferin A | SW480 | ~2000-5000 | Not Reported |
| Withaferin A | SW620 | ~2000-5000 | Not Reported |
Table 2: Comparative IC50 Values in Breast Cancer Stem Cells (BCSCs) [2]
| Compound | Cell Population | 24h IC50 | 48h IC50 |
| This compound | ALDH+ | 770 nM | 443 nM |
| This compound | CD44+/CD24- | 800 nM | 541 nM |
| This compound | ALDH- | 1.6 µM | 836 nM |
| DAPT (γ-secretase inhibitor) | ALDH+ | 81 µM | Not Reported |
| DAPT (γ-secretase inhibitor) | CD44+/CD24- | 135 µM | Not Reported |
These data highlight the nanomolar potency of this compound, which is significantly more potent than its parent compound, Withaferin A, and the γ-secretase inhibitor, DAPT.[2][3] Notably, this compound demonstrates a degree of selectivity for Notch1-dependent cancer stem cells.
In Vivo Studies
The anti-tumor efficacy of this compound has been validated in xenograft models of both colorectal and breast cancer.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Cell Line | Treatment | Dosing Regimen | Outcome | Reference |
| Colorectal Cancer | HCT116 (pCMV/HCT116 and Notch1/HCT116) | This compound | 5 mg/kg, i.p., 3x/week for 4 weeks | Significant suppression of tumor growth | [4][7][8] |
| Breast Cancer | ALDH- and ALDH+ | This compound | 25 mg/kg, oral administration | Significant inhibition of tumor growth | [2] |
In both models, this compound treatment resulted in a significant reduction in tumor volume and weight, corroborating the in vitro findings. Immunohistochemical analysis of tumor tissues from these studies confirmed the downregulation of Notch1 signaling and proliferation markers like Ki67.[2][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The following day, the media is replaced with fresh media containing various concentrations of this compound or a comparator drug.
-
After 24 or 48 hours of incubation, MTT reagent (5 mg/mL in PBS) is added to each well and incubated for an additional 2-4 hours at 37°C.
-
The formazan crystals are then dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.
Protocol:
-
Cells are treated with this compound or a vehicle control for the indicated times.
-
Total protein is extracted using a suitable lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is then incubated with primary antibodies against Notch1, NICD, HES1, Hey1, and other proteins of interest overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Protocol:
-
Six- to eight-week-old immunocompromised mice (e.g., athymic nude mice) are used.
-
A suspension of cancer cells (e.g., 1 x 10^6 HCT116 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.[9]
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[9]
-
This compound or a vehicle control is administered to the mice according to the specified dosing regimen (e.g., intraperitoneal injection or oral gavage).
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry, western blotting).
Safety and Specificity
A significant advantage of this compound is its reported favorable safety profile and specificity for Notch1. Studies have indicated that this compound is non-toxic to healthy cells at concentrations that are effective against cancer cells.[1][2][3] In vivo studies have also shown a maximum tolerated dose of more than 100 mg/kg in mice, suggesting a wide therapeutic window.[10]
Furthermore, this compound exhibits specificity for the Notch1 receptor over other Notch isoforms, such as Notch2. This is a crucial distinction from pan-Notch inhibitors like γ-secretase inhibitors, which can cause significant on-target toxicities due to the inhibition of Notch signaling in healthy tissues, particularly the gastrointestinal tract.
Conclusion and Future Directions
This compound has emerged as a promising preclinical candidate for the treatment of Notch1-dependent cancers. Its high potency, specificity for Notch1, and favorable safety profile warrant further investigation. Future studies should focus on direct, head-to-head comparisons with a broader range of standard-of-care therapies in various cancer models. Additionally, a more detailed toxicological evaluation will be necessary before advancing this compound into clinical trials. The data presented in this guide provides a strong rationale for the continued development of this compound as a novel targeted therapy for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. aacrjournals.org [aacrjournals.org]
ASR-490: A Comparative Analysis of its Impact on Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Notch1 inhibitor, ASR-490, and its effects on non-cancerous cell lines. In the quest for targeted cancer therapies with minimal side effects, understanding the impact of new chemical entities on healthy cells is paramount. This document summarizes the available data on this compound, placing it in context with other Notch pathway inhibitors and providing detailed experimental methodologies for key assays.
Executive Summary
This compound is a derivative of the natural compound Withaferin A and has been identified as a potent and selective inhibitor of Notch1 signaling.[1] Current research highlights this compound's efficacy in inhibiting the growth of various cancer cell lines, particularly those reliant on the Notch1 pathway for survival and proliferation. A significant advantage of this compound, as suggested by preliminary studies, is its favorable safety profile with respect to non-cancerous cells. This contrasts with many other Notch inhibitors, such as gamma-secretase inhibitors (GSIs), which exhibit dose-limiting toxicities, most notably gastrointestinal issues, due to their pan-Notch inhibition. This guide will delve into the specifics of these comparisons.
Comparative Cytotoxicity Data
The following tables summarize the cytotoxic effects of this compound and comparator compounds on both cancerous and non-cancerous cell lines. The data has been compiled from various published studies.
Table 1: Effect of this compound and Comparator Notch Inhibitors on Non-Cancerous Cell Lines
| Compound | Non-Cancerous Cell Line | Assay | Endpoint | Result | Citation |
| This compound | MCF-10A (Normal Breast Epithelial) | Cell Viability | Cytotoxicity | Non-toxic at concentrations effective against cancer cells | [2] |
| DAPT | MCF-10A (Normal Breast Epithelial) | Cell Viability | Cytotoxicity | Toxic at its IC50 concentration for breast cancer stem cells | [2] |
| Gamma-Secretase Inhibitors (General) | Various (in vivo) | - | Toxicity | Gastrointestinal toxicity (goblet cell metaplasia) | [3][4] |
| PF-03084014 (GSI) | - | - | In vivo toxicity | Well-tolerated at effective doses in xenograft models | [5] |
| BMS-906024 (GSI) | - | - | In vivo toxicity | No overt toxicity observed at effective doses in xenograft models | [6][7] |
Table 2: Comparative IC50 Values of Notch Inhibitors in Cancerous Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Citation |
| This compound | HCT116 (Colon Cancer) | 750 nM (24h), 600 nM (48h) | [8][9] |
| SW620 (Colon Cancer) | 1.2 µM (24h), 850 nM (48h) | [8][9] | |
| ALDH+ (Breast Cancer Stem Cell) | 770 nM (24h), 443 nM (48h) | [2] | |
| CD44+/CD24- (Breast Cancer Stem Cell) | 800 nM (24h), 541 nM (48h) | [2] | |
| DAPT | ALDH+ (Breast Cancer Stem Cell) | 81 µM | [2] |
| CD44+/CD24- (Breast Cancer Stem Cell) | 135 µM | [2] | |
| PF-03084014 | T-ALL cell lines (Leukemia) | 30-100 nM | [10] |
| BMS-906024 | TALL-1 (Leukemia) | ~4 nM | [11] |
| MDA-MB-468 (Breast Cancer) | ~4 nM | [11] |
Signaling Pathways and Mechanisms of Action
This compound's Selective Inhibition of Notch1 Signaling
This compound exerts its effect by specifically targeting the Notch1 signaling pathway. It has been shown to bind to the Negative Regulatory Region (NRR) of the Notch1 receptor, preventing its cleavage and subsequent activation. This leads to the downregulation of downstream target genes like HES1 and HEY1, which are crucial for cancer cell proliferation and survival.
Caption: this compound selectively inhibits the Notch1 signaling pathway.
Mechanism of Gamma-Secretase Inhibitors (GSIs)
In contrast, GSIs like DAPT, PF-03084014, and BMS-906024 act on the gamma-secretase complex, a multi-protein enzyme responsible for the final cleavage step of multiple transmembrane proteins, including all four Notch receptors (Notch1-4) and the Amyloid Precursor Protein (APP).[12][13] This lack of specificity is the primary reason for their associated toxicities.
Caption: GSIs non-selectively inhibit the gamma-secretase complex.
Experimental Protocols
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells (e.g., MCF-10A, HCT116, SW620)
-
96-well tissue culture plates
-
Complete culture medium
-
This compound, DAPT, or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (e.g., this compound, DAPT) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is typically expressed as a percentage of the vehicle-treated control cells. IC50 values can be calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical MTT cell viability assay.
Conclusion
The available evidence strongly suggests that this compound is a promising Notch1 inhibitor with a superior safety profile compared to broader-spectrum Notch inhibitors like the gamma-secretase inhibitors. Its selectivity for Notch1 appears to spare non-cancerous cells from the toxic effects observed with pan-Notch inhibition. While further studies are needed to provide more extensive quantitative data on a wider range of normal cell lines, the current findings position this compound as a compelling candidate for further development in targeted cancer therapy. Researchers and drug development professionals are encouraged to consider the targeted approach of this compound as a potential strategy to overcome the toxicity hurdles that have limited the clinical application of previous generations of Notch inhibitors.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Notch pathway inhibitor DAPT accelerates in vitro proliferation and adipogenesis in infantile hemangioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Timely Inhibition of Notch Signaling by DAPT Promotes Cardiac Differentiation of Murine Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 5. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Notch Signaling by a γ-Secretase Inhibitor Attenuates Hepatic Fibrosis in Rats | PLOS One [journals.plos.org]
- 12. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
ASR-490: A Comparative Analysis of its Anti-Tumorigenic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-tumorigenic properties of ASR-490, a novel small molecule inhibitor of the Notch1 signaling pathway. Drawing from preclinical studies, this document outlines the efficacy of this compound in comparison to other agents and in various cancer models, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a derivative of the natural compound Withaferin A, has demonstrated significant potential as an anti-cancer agent by selectively targeting the Notch1 receptor.[1][2][3][4] Dysregulation of the Notch1 signaling pathway is a critical driver in the pathogenesis of several cancers, including colorectal and breast cancer, promoting tumor growth, metastasis, and chemoresistance.[1][5] this compound effectively inhibits this pathway, leading to reduced cancer cell viability, induction of apoptosis, and suppression of tumor growth in preclinical models.[1][6] Notably, it has shown superior efficacy in certain contexts compared to other Notch1 inhibitors and exhibits a synergistic effect when combined with conventional chemotherapy.[5][7][8]
Comparative Efficacy of this compound
This compound has been evaluated for its anti-tumorigenic effects in various cancer cell lines and animal models, demonstrating potent activity.
In Vitro Studies: Inhibition of Cancer Cell Growth
This compound has shown dose-dependent inhibition of cell viability in colorectal and breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | Citation(s) |
| HCT116 | Colorectal Cancer | 750 nM | 600 nM | [6][9] |
| SW620 | Colorectal Cancer | 1.2 µM | 850 nM | [6][9] |
| Notch1/HCT116 (C4) | Colorectal Cancer (Notch1 overexpressing) | 800 nM | Not Reported | [1] |
| Notch1/HCT116 (C5) | Colorectal Cancer (Notch1 overexpressing) | 1.1 µM | Not Reported | [1] |
In Vivo Studies: Tumor Growth Suppression
In xenograft models using immunodeficient mice, this compound has demonstrated significant suppression of tumor growth.
| Animal Model | Cancer Type | Treatment Dose & Schedule | Outcome | Citation(s) |
| nu/nu mice with pCMV/HCT116 xenografts | Colorectal Cancer | 5 mg/kg, i.p., thrice a week for 4 weeks | Significant tumor growth inhibition | [1][6][9] |
| nu/nu mice with Notch1/HCT116 xenografts | Colorectal Cancer | 5 mg/kg, i.p., thrice a week for 4 weeks | Significant tumor growth inhibition | [1][6][9] |
| Xenotransplanted TNBC tumors | Breast Cancer | 1/10th IC50 + 1/20th Doxorubicin | Significantly eradicated tumors compared to single agents | [7][8] |
Head-to-Head Comparison
A direct comparison with the γ-secretase inhibitor DAPT in breast cancer stem cell (BCSC) mammosphere assays revealed that this compound was more effective at reducing the self-renewal capacity of BCSCs.[5]
Mechanism of Action: Targeting the Notch1 Pathway
This compound exerts its anti-tumorigenic effects by directly binding to the Notch1 receptor, preventing its activation and downstream signaling.[1][2][3] This leads to the downregulation of key oncogenic proteins and the reversal of cancer-promoting processes like the epithelial-to-mesenchymal transition (EMT).[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCT116, SW620) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 0-1.6 µM) or vehicle (DMSO) for 24 and 48 hours.[6][9]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.
In Vivo Xenograft Studies
-
Animal Model: Six- to 8-week-old female athymic nu/nu mice were used for the studies.[6][9]
-
Tumor Cell Implantation: 2 x 10^6 HCT116 cells (either pCMV control or Notch1-overexpressing) in 100 µL of PBS were subcutaneously injected into the flanks of the mice.
-
Treatment Initiation: When tumors reached a palpable size (approximately 100 mm³), mice were randomized into treatment and control groups.
-
Drug Administration: this compound was administered intraperitoneally at a dose of 5 mg/kg three times a week for four weeks.[6][9] The control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound presents a promising therapeutic strategy for cancers driven by aberrant Notch1 signaling. Its potent anti-tumorigenic activity, favorable safety profile in preclinical models, and superior efficacy in some contexts compared to other inhibitors underscore its potential for further development. The synergistic effects observed with conventional chemotherapy also suggest its utility in combination therapies to overcome drug resistance. Further clinical investigation is warranted to translate these preclinical findings into effective cancer treatments.
References
- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Evaluating the Synergistic Effects of ASR-490 with Doxorubicin in Triple-Negative Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of ASR-490, a novel Notch1 inhibitor, when used in combination with the chemotherapeutic agent doxorubicin (DXR) for the treatment of triple-negative breast cancer (TNBC). The content is based on available preclinical data and is intended to inform researchers, scientists, and drug development professionals on the potential of this combination therapy.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the Notch1 signaling pathway.[1][2][3] Dysregulation of the Notch1 pathway is implicated in the pathogenesis of several cancers, including colorectal and breast cancer, where it plays a crucial role in cancer cell differentiation, proliferation, and survival.[4] this compound functions by binding to the negative regulatory region (NRR) of the Notch1 receptor, preventing its activation and subsequent downstream signaling.[3][5] This inhibition leads to the downregulation of Notch1 intracellular domain (NICD) and its target genes, such as HES1 and Hey1, ultimately suppressing tumor growth.[3][5]
Synergistic Potential of this compound with Doxorubicin
Recent preclinical studies have highlighted the potential of this compound to enhance the efficacy of doxorubicin, a standard-of-care chemotherapy for TNBC. Research presented at the American Association for Cancer Research (AACR) Annual Meeting 2024 demonstrated a significant synergistic interaction between this compound and doxorubicin in TNBC models.[1][6]
In Vitro Synergistic Effects
The combination of this compound and doxorubicin has been shown to be more effective at inhibiting the growth of TNBC cell lines than either agent alone.[1][6]
Table 1: In Vitro Performance of this compound in Combination with Doxorubicin
| Cell Line | Treatment | Key Findings |
| MDA-MB-231 | 1/10 IC50 this compound + 1/10 or 1/20 IC50 DXR | Significantly inhibited cell growth and viability.[1][6] |
| BT-549 | 1/10 IC50 this compound + 1/10 or 1/20 IC50 DXR | Significantly inhibited cell growth and viability.[1][6] |
In Vivo Synergistic Efficacy
The synergistic effects observed in vitro were also confirmed in a TNBC xenograft model. The combination of this compound and doxorubicin led to a significant eradication of tumors compared to monotherapy.[1][6]
Table 2: In Vivo Performance of this compound in Combination with Doxorubicin
| Animal Model | Treatment | Key Findings |
| TNBC Xenograft | 1/10th dose this compound + 1/20th dose DXR | Significantly eradicated xenotransplanted tumors compared to either drug alone.[1][6] |
Mechanistic Basis for Synergy
The synergistic effect of this compound and doxorubicin is believed to stem from a multi-pronged attack on TNBC cells. Doxorubicin treatment can induce the activation of Notch1 signaling, which is a known mechanism of chemoresistance.[1][6] this compound counteracts this by downregulating Notch1 activation. Furthermore, the combination therapy has been shown to inhibit the DNA repair pathway and enhance apoptosis, as evidenced by the upregulation of cleaved caspase 3, cleaved caspase-9, and PARP.[6]
Experimental Protocols
Detailed experimental protocols for the synergistic studies are not yet fully published. However, based on related research involving this compound, the following methodologies are likely to be representative.
Cell Viability Assay
-
Cell Lines: MDA-MB-231, BT-549 (Triple-Negative Breast Cancer)
-
Treatment: Cells are seeded in 96-well plates and treated with a dilution series of this compound, doxorubicin, or the combination of both for 24 to 48 hours.
-
Analysis: Cell viability is assessed using an MTT or similar colorimetric assay. IC50 values are calculated from dose-response curves.
Western Blot Analysis
-
Protein Extraction: TNBC cells are treated with this compound, doxorubicin, or the combination for a specified time. Whole-cell lysates are then prepared.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are probed with primary antibodies against proteins of interest (e.g., Notch1, NICD, HES1, cleaved Caspase-3, PARP, p-ATM, p-CHK2) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Tumor Inoculation: MDA-MB-231 or BT-549 cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: Vehicle control, this compound alone, doxorubicin alone, and this compound + doxorubicin combination. Drugs are administered via an appropriate route (e.g., intraperitoneal or oral).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or western blotting).
Conclusion and Future Directions
The preclinical data strongly suggest that this compound, in combination with doxorubicin, represents a promising therapeutic strategy for triple-negative breast cancer. The ability of this compound to chemosensitize TNBC cells to doxorubicin at significantly lower doses could potentially lead to improved treatment efficacy and a reduction in dose-related toxicities.[1][6]
Further research is warranted to fully elucidate the synergistic mechanisms and to optimize the dosing and scheduling of this combination. The publication of complete study results, including detailed quantitative data on synergy (e.g., Combination Index values) and comprehensive in vivo efficacy and toxicity profiles, is eagerly awaited by the research community. As of now, there is no publicly available information regarding clinical trials for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of ASR-490: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of ASR-490, a small molecule inhibitor of Notch1 signaling. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and associated waste materials, thereby minimizing environmental impact and maintaning a safe laboratory environment.
Given that this compound is a bioactive compound, all materials that have come into contact with it should be treated as hazardous chemical waste. Disposal must be conducted in strict accordance with institutional, local, and national regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Quantitative Data Summary
For safe handling and preparation of this compound solutions, please refer to the following solubility data. Proper disposal procedures are contingent on the form of the waste (solid or liquid) and are detailed in the subsequent sections.
| Solvent | Solubility (mg/mL) | Molarity (mM) |
| DMSO | 25 | 43.43 |
Data sourced from publicly available product information.
Disposal Protocols
The proper disposal of this compound is categorized into three main streams: unused (pure) compound, contaminated solid waste, and contaminated liquid waste.
Unused or Expired this compound (Solid)
Unused or expired this compound powder is considered hazardous chemical waste.
Procedure:
-
Containerization: Ensure the compound remains in its original, clearly labeled container. If the original container is compromised, transfer the powder to a new, compatible, and sealable container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound" with its CAS number (2690312-67-3).
-
Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
EHS Pickup: Arrange for disposal through your institution's EHS department. Do not attempt to dispose of the solid compound in regular trash or down the drain.
Contaminated Solid Waste
This category includes, but is not limited to, personal protective equipment (PPE) such as gloves and gowns, pipette tips, vials, and any other labware that has come into contact with this compound.
Procedure:
-
Segregation at Source: At the point of generation, immediately place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a distinctive bag (e.g., a yellow or purple bag, depending on institutional protocols for cytotoxic or chemical waste).[1][2]
-
Container Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" or "Cytotoxic Waste" and specify that it contains materials contaminated with this compound.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.
-
Disposal: Once the container is three-quarters full, seal it and arrange for pickup by your institution's EHS personnel for disposal, which is typically done via high-temperature incineration.[1][2]
Contaminated Liquid Waste
This includes any solutions containing this compound, such as unused cell culture media, stock solutions, and rinsates from cleaning contaminated glassware.
Procedure:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. This container should be clearly labeled as "Hazardous Liquid Waste" and list all chemical components, including this compound and any solvents (e.g., DMSO).
-
pH Neutralization: If the waste is acidic or basic, it should be neutralized to a pH between 6.0 and 9.0 before collection, provided this does not cause a hazardous reaction.
-
Storage: The liquid waste container must be kept sealed and stored in secondary containment to prevent spills. Store in a designated hazardous waste accumulation area away from incompatible materials.
-
EHS Disposal: Arrange for disposal through your institution's EHS department. Under no circumstances should liquid waste containing this compound be poured down the drain.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the procedural workflow for the proper disposal of this compound and a simplified representation of the Notch1 signaling pathway that this compound inhibits.
Caption: Logical workflow for the safe disposal of solid and liquid waste containing this compound.
Caption: this compound acts as an inhibitor of the Notch1 signaling pathway.
References
Essential Safety and Operational Guidance for Handling ASR-490
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of ASR-490, a potent small molecule inhibitor of Notch1 signaling.
This document provides crucial safety protocols and logistical plans for the laboratory use of this compound. Given that this compound is a potent bioactive compound with potential health risks, adherence to these guidelines is essential to ensure the safety of all laboratory personnel and the integrity of the research environment. The information presented here is based on general best practices for handling potent small molecule inhibitors in a research setting. It is imperative to supplement these guidelines with a substance-specific Safety Data Sheet (SDS) obtained directly from the supplier, AbMole BioScience.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory at all times when handling this compound. The following table summarizes the required equipment for various procedures.
| Procedure | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | Disposable gloves (double-gloving recommended), disposable gown/lab coat, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 respirator or higher. Work should be conducted in a certified chemical fume hood or a ventilated balance enclosure. |
| Handling Solutions | Disposable nitrile gloves, lab coat, and safety glasses with side shields. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and work should be performed in a biological safety cabinet (BSC). |
| Animal Handling (Dosing) | Disposable gloves, lab coat, and safety glasses. Additional PPE may be required based on institutional animal care and use committee (IACUC) guidelines. |
| Waste Disposal | Disposable gloves, lab coat, and safety glasses. |
Operational Plan: Step-by-Step Guidance
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and contact the supplier immediately.
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the product information sheet for specific storage temperature requirements. Access to the storage area should be restricted to authorized personnel.
2.2. Handling and Preparation of Solutions
-
Weighing: All weighing of the powdered compound must be performed in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Dissolving: When preparing stock solutions, add the solvent to the vial containing the this compound powder slowly to avoid splashing. Ensure the vial is securely capped before vortexing or sonicating to fully dissolve the compound.
2.3. Experimental Procedures
-
Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, solvent, date of preparation, and the name of the preparer.
-
Spill Management: A chemical spill kit should be readily available. In the event of a spill, evacuate the immediate area and follow your institution's established spill cleanup procedures. For small spills, absorbent pads can be used to contain the liquid, and the area should be decontaminated with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
2.4. Disposal Plan
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, gowns) are considered contaminated and must be disposed of in a designated hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain. Follow your institution's guidelines for the disposal of chemical waste.
-
Empty Containers: Empty this compound vials should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed vial can then be disposed of according to institutional policy, which may allow for disposal as regular lab glass waste after defacing the label.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Logical Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
